1-methyl-1H-pyrazole-3-carbohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRVJYZZWNADNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359277 | |
| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304665-45-0 | |
| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide from ethyl 1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide from its precursor, ethyl 1-methyl-1H-pyrazole-3-carboxylate. This conversion is a critical step in the development of various pharmaceutical compounds, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The primary synthetic route involves the hydrazinolysis of the ethyl ester, a straightforward and efficient method for producing the desired carbohydrazide. This document outlines the detailed experimental protocols, presents quantitative data from relevant literature, and includes visualizations of the reaction pathway and experimental workflow to support researchers in their synthetic endeavors.
Reaction Pathway
The synthesis of this compound from ethyl 1-methyl-1H-pyrazole-3-carboxylate is achieved through a nucleophilic acyl substitution reaction. Hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as ethanol, yielding the final carbohydrazide product.
Experimental Protocols
The following protocols are based on established methodologies for the hydrazinolysis of pyrazole esters. While specific reaction conditions may be optimized, these procedures provide a robust starting point for the synthesis.
Method 1: Reflux in Ethanol
This is the most commonly cited method for the preparation of pyrazole carbohydrazides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2]
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Method 2: Fusion Conditions
For less reactive esters, a solvent-free approach at elevated temperatures can be employed.
-
Reaction Setup: In a round-bottom flask, mix ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) with an excess of hydrazine hydrate (5-10 equivalents).
-
Heating: Heat the mixture under fusion conditions (typically above 100°C) for several hours.[2] Monitor the reaction progress using TLC.
-
Workup and Purification: Cool the reaction mixture and triturate with water or an appropriate solvent to induce crystallization. Collect the solid product by filtration and recrystallize from ethanol or a similar solvent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of pyrazole carbohydrazides from their corresponding ethyl esters, providing a comparative overview for experimental design.
| Starting Material | Reagents & Solvents | Reaction Conditions | Yield (%) | Reference |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate | Hydrazine hydrate, Glacial acetic acid | Not specified | - | [3] |
| Ethyl 5-(...)-1H-pyrazole-3-carboxylate | Hydrazine hydrate, Ethanol | Reflux, 4 hours | - | [2] |
| Ethyl acetoacetate (for pyrazolone synthesis) | Hydrazine hydrate, Ethanol | 60°C, then room temp. 1 hr | 82% | [4] |
| Ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate | Hydrazine hydrate, Ethanol | Reflux, 15 hours | No reaction | [1] |
Note: The direct synthesis from ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate was reported to be unsuccessful under these conditions, highlighting that substituent effects can influence reactivity.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Safety Considerations
-
Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ethanol is a flammable solvent. Avoid open flames and ensure proper grounding of equipment.
-
Standard laboratory safety practices should be followed throughout the experimental procedure.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize conditions for their specific needs. The inherent versatility of the pyrazole scaffold continues to make it a valuable target in medicinal chemistry and drug development.
References
An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carbohydrazide
For: Researchers, scientists, and drug development professionals.
Compound Identity and Structure
1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a carbohydrazide group at the C3 position. The carbohydrazide functional group makes it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases and other heterocyclic systems, with potential applications in medicinal chemistry.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H8N4O |
| Molecular Weight | 140.14 g/mol |
| CAS Number | Not Available[1] |
Synthesis and Characterization
While specific experimental details for the synthesis of this compound are not extensively documented, a plausible synthetic route can be proposed based on established methods for analogous pyrazole derivatives. The synthesis would likely begin with the preparation of the corresponding ester, ethyl 1-methyl-1H-pyrazole-3-carboxylate, followed by hydrazinolysis.
The synthesis can be envisioned as a two-step process starting from commercially available reagents.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
This step would involve the cyclocondensation reaction of an appropriate diketoester with methylhydrazine.
Step 2: Synthesis of this compound
The ester obtained from Step 1 would then be reacted with hydrazine hydrate. A typical procedure involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol, followed by cooling to crystallize the product. This method is widely used for the synthesis of various pyrazole carbohydrazides.
Biological Activity and Potential Applications
Pyrazole carbohydrazide derivatives are a well-regarded class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. While this compound itself has not been extensively studied, its structural analogs have shown promising results in several therapeutic areas.
-
Antimicrobial and Antifungal Activity: Many pyrazole carbohydrazide derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[2]
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, some 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells.
-
Enzyme Inhibition: Derivatives of pyrazole carbohydrazide have been investigated as inhibitors of various enzymes. For example, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been studied as an inhibitor of α-glucosidase and α-amylase.[3]
-
Antitrypanosomal Activity: Some pyrazole derivatives have been identified as promising candidates against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4]
Caption: Biological activities of various pyrazole carbohydrazide derivatives.
Data on a Structural Isomer: 5-methyl-1H-pyrazole-3-carbohydrazide
To provide a basis for comparison and to aid in the characterization of the title compound, data for the closely related and well-documented structural isomer, 5-methyl-1H-pyrazole-3-carbohydrazide, is presented below.
Table 2: Physicochemical and Biological Data for 5-methyl-1H-pyrazole-3-carbohydrazide
| Property | Value | Reference |
| CAS Number | 40535-14-6 | |
| Molecular Formula | C5H8N4O | |
| Molecular Weight | 140.14 g/mol | |
| Biological Activity | Intermediate for α-glucosidase and α-amylase inhibitors | [3] |
| Biological Activity | Precursor for potential antidiabetic and antioxidant agents | [5] |
The following is an example of a detailed experimental protocol for the synthesis of a derivative starting from 5-methyl-1H-pyrazole-3-carbohydrazide, which illustrates the reactivity of the carbohydrazide group.
Synthesis of 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) [5]
-
5-methyl-1H-pyrazole-3-carbohydrazide (0.5 g, 3.75 mmol) is dissolved in methanol (20 ml).
-
Phenyl isocyanate (0.5 g, 4.2 mmol) is added dropwise to the solution.
-
The reaction mixture is refluxed for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure, and the resulting solid is purified, typically by recrystallization, to yield the final product.
This protocol highlights a common synthetic transformation of pyrazole carbohydrazides and can be adapted for this compound to explore its chemical reactivity and generate a library of derivatives for biological screening.
References
- 1. pschemicals.com [pschemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-methyl-1H-pyrazole-3-carbohydrazide
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 1-methyl-1H-pyrazole-3-carbohydrazide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source/Compound |
| Molecular Weight | 140.14 g/mol | Calculated |
| CAS Number | Not Available | P&S Chemicals[1] |
| Appearance | White powder (predicted) | Analogous compounds[2] |
| Melting Point | 134-140 °C | For 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide[2] |
| Boiling Point | 93 °C | For 1-Methyl-1H-pyrazol-3-amine[3] |
| Solubility | Slightly soluble in water (predicted) | For 1-Methyl-1H-pyrazol-3-amine[3] |
Spectral Data
Experimental spectral data for this compound is not widely published. The following tables summarize expected spectral characteristics based on data from closely related pyrazole derivatives.
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference Compound |
| ~3.9 | s | N-CH₃ | 1-Methylpyrazole[4] |
| ~6.5 | d | Pyrazole-H⁴ | 5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5] |
| ~7.5 | d | Pyrazole-H⁵ | 1-Methylpyrazole[4] |
| ~4.5 | br s | -NH₂ | General range for hydrazides |
| ~8.0 | br s | -CONH- | General range for hydrazides |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Compound |
| ~3300-3400 | Strong, Broad | N-H stretching (hydrazide) | Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6] |
| ~1650 | Strong | C=O stretching (amide I) | 5-Methyl-1H-pyrazole-3-carbohydrazide derivative[5] |
| ~1600 | Medium | N-H bending (amide II) | General range for amides |
| ~1550 | Medium | C=N stretching (pyrazole ring) | Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate[6] |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 1-methyl-1H-pyrazole-3-carboxylic acid.
Step 1: Esterification of 1-methyl-1H-pyrazole-3-carboxylic acid
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To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
Step 2: Hydrazinolysis of the methyl ester
-
Dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.
Caption: General synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
Pyrazole carbohydrazide derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the core structure is a key pharmacophore in various therapeutic areas.
Potential Biological Activities:
-
Antimicrobial and Antifungal: Pyrazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.
-
Anti-inflammatory: Some pyrazole compounds exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
-
Anticancer: Certain pyrazole carbohydrazide derivatives have shown cytotoxic activity against cancer cell lines.
-
Enzyme Inhibition: The pyrazole nucleus is present in several enzyme inhibitors, including those targeting kinases and other enzymes involved in disease pathways. A study on a derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showed inhibitory activity against α-glucosidase and α-amylase.[5]
Caption: Potential biological activities of the pyrazole carbohydrazide scaffold.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is sparse, the known properties and biological activities of related pyrazole derivatives suggest it is a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties and pharmacological profile.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of Pyrazole Carbohydrazide Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
In the dynamic landscape of medicinal chemistry, pyrazole carbohydrazide derivatives have emerged as a versatile and promising scaffold for the development of novel therapeutic agents. Exhibiting a broad spectrum of biological activities, these compounds are the subject of intense research for their potential applications in treating a range of diseases, from infectious agents to cancer and inflammatory conditions. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of pyrazole carbohydrazide derivatives, tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process. A common route begins with the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the core pyrazole ring. Subsequent esterification and reaction with hydrazine hydrate yield the key pyrazole carbohydrazide intermediate. This intermediate serves as a versatile building block for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
Diverse Biological Activities: A Quantitative Perspective
Pyrazole carbohydrazide derivatives have demonstrated significant potential across several key therapeutic areas. The following sections summarize the quantitative data associated with their anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
A substantial body of research highlights the cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death.[1][2]
Table 1: Anticancer Activity of Pyrazole Carbohydrazide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | 49.85 | [3] |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | A549 (Lung) | Potent growth inhibitors | [1] |
| Pyrazole acetohydrazide derivatives | MDA-MB-231 (Breast) | 5.90 - 6.36 | [4] |
| Pyrazole carbohydrazide derivatives | B16F10 (Skin) | pIC50 = 6.30 - 6.75 | [4] |
| Pyrazole carbohydrazide derivatives | A2780 (Ovarian) | pIC50 = 8.57 | [4] |
| 1-(4-substituted-phenyl)-1H-pyrazole-4-carboxylic acid (4-substituted-benzilidene)-hydrazide derivatives | HeLa (Cervical) | 4.94 | [2] |
Antimicrobial Activity
The antimicrobial properties of pyrazole carbohydrazide derivatives have been evaluated against a range of bacterial and fungal strains. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Pyrazole Carbohydrazide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5 - 125 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacillus subtilis | 62.5 - 125 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Klebsiella pneumoniae | 62.5 - 125 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Escherichia coli | 62.5 - 125 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9 - 7.8 | [5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Candida albicans | 2.9 - 7.8 | [5] |
Anti-inflammatory Activity
Several pyrazole carbohydrazide derivatives have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[6]
Table 3: Anti-inflammatory Activity of Pyrazole Carbohydrazide Derivatives
| Compound Class | Assay | Activity | Reference |
| Carboxyphenylhydrazone derivative (N7) | Cotton granuloma test | 1.13 (relative to celecoxib) | [7] |
| Carboxyphenylhydrazone derivative (N9) | Carrageenan-induced paw edema | 1.08 (relative to celecoxib) | [7] |
| Acetylated derivative (N5) | Cotton granuloma test | 1.17 (relative to celecoxib) | [7] |
| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | ≥84.2% inhibition | [8] |
Key Experimental Protocols
The evaluation of the biological activity of pyrazole carbohydrazide derivatives relies on a set of standardized in vitro and in vivo assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carbohydrazide derivatives and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. purformhealth.com [purformhealth.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. botanyjournals.com [botanyjournals.com]
Potential Therapeutic Targets of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole carbohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide explores the potential therapeutic targets of the core molecule, 1-methyl-1H-pyrazole-3-carbohydrazide, by examining the established activities of its closely related analogues. This document provides a comprehensive overview of the anticancer, anti-diabetic, and anti-trypanosomal potential of this class of compounds. Key molecular targets identified in derivatives include tubulin, α-glucosidase, α-amylase, and cruzipain. Furthermore, this guide delves into the modulation of critical signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK by pyrazole-containing compounds. Detailed experimental protocols for assessing these biological activities and quantitative data from preclinical studies are presented to facilitate further research and drug development efforts centered on this promising chemical scaffold.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with significant therapeutic interest. The incorporation of a carbohydrazide moiety at the 3-position of the pyrazole ring has been shown to confer a diverse range of pharmacological properties. While specific biological data on this compound is limited in publicly available literature, extensive research on its derivatives provides valuable insights into its potential therapeutic applications. This guide synthesizes the existing data on these derivatives to highlight the most promising therapeutic avenues for the parent compound and its future analogues.
Potential Therapeutic Areas and Molecular Targets
Based on the biological evaluation of various pyrazole-3-carbohydrazide derivatives, several key therapeutic areas and molecular targets have been identified.
Anticancer Activity
Derivatives of pyrazole carbohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
2.1.1. Identified Molecular Target: Tubulin
Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.
2.1.2. Modulation of Cancer-Related Signaling Pathways
Pyrazole-based compounds have been shown to interfere with several critical signaling cascades that are often dysregulated in cancer:
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cell proliferation and survival.[1][2] Some pyrazole derivatives have been developed as potent inhibitors of JAKs, demonstrating antiproliferative activity in various cancer cell lines.[1]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a central regulator of cell growth, metabolism, and survival.[3] Pyrazole-containing compounds have been investigated as inhibitors of this pathway, offering a strategy to suppress tumor growth and metastasis.[4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[6] Pyrazole derivatives have been explored as inhibitors of key kinases within this pathway, such as p38 MAPK and ERK1/2.[6][7]
Anti-diabetic Activity
2.2.1. Identified Molecular Targets: α-Glucosidase and α-Amylase
Derivatives of this compound have been evaluated for their potential to manage type 2 diabetes by inhibiting key carbohydrate-hydrolyzing enzymes.
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates. Its inhibition delays glucose absorption and reduces postprandial hyperglycemia.
-
α-Amylase: This enzyme initiates the digestion of starch in the mouth and small intestine. Its inhibition slows down the breakdown of complex carbohydrates into simpler sugars.
Anti-trypanosomal Activity
2.3.1. Identified Molecular Target: Cruzipain
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem in Latin America. Cruzipain, the major cysteine protease of T. cruzi, is essential for the parasite's survival and replication, making it a key therapeutic target. Pyrazole-imidazoline derivatives have been identified as inhibitors of cruzipain.
Quantitative Data on Biological Activity of Derivatives
The following tables summarize the in vitro activity of various pyrazole-3-carbohydrazide derivatives against different therapeutic targets. It is important to note that these are derivatives and not the core molecule this compound itself.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 5b | K562 (Leukemia) | 0.021 | [8] |
| A549 (Lung) | 0.69 | [8] | |
| MCF-7 (Breast) | 1.7 | [8] | |
| Compound 6b | Caco (Colon) | 23.34 ± 0.14 | [4] |
| Compound 3f | PC-3 (Prostate) | Low µM | [1] |
| HEL (Erythroleukemia) | Low µM | [1] | |
| K562 (Leukemia) | Low µM | [1] | |
| MCF-7 (Breast) | Low µM | [1] | |
| MOLT4 (T-cell Leukemia) | Low µM | [1] | |
| Compound 11b | HEL (Erythroleukemia) | 0.35 | [1] |
| K562 (Leukemia) | 0.37 | [1] |
Table 2: Anti-diabetic Activity of a Pyrazole Derivative
| Compound | Enzyme | IC50 | Reference |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 310.57 ± 2.67 µM | [9] |
| α-Amylase | 182.19 ± 3.20 µM | [9] |
Experimental Protocols
General Synthesis of 1-Aryl-1H-pyrazole-3-carbohydrazide Derivatives
A common synthetic route to pyrazole-3-carbohydrazide derivatives involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by hydrazinolysis of the resulting ester.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of the test compound solution (in DMSO), and 20 µL of α-glucosidase solution (0.2 U/mL).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of pNPG solution (5 mM) to start the reaction.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution (0.1 M).
-
Absorbance Measurement: Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Data Analysis: Acarbose is used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.
α-Amylase Inhibition Assay
Principle: This assay determines α-amylase activity by measuring the amount of starch remaining after incubation with the enzyme. The remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add 20 µL of the test compound solution and 20 µL of α-amylase solution (in phosphate buffer, pH 6.9).
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of starch solution (1% in water) to each well and incubate at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of HCl (1 M).
-
Color Development: Add 100 µL of iodine solution (I₂ in KI) and measure the absorbance at 620 nm.
-
Data Analysis: Acarbose is used as a positive control. Calculate the percentage of inhibition and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. Polymerization can be measured by the increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., PEM buffer with GTP) on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Reaction Initiation: Add the cold tubulin solution to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and record the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls. The rate and extent of polymerization are determined from the kinetic curves to calculate the IC50 value.
Cruzipain Inhibition Assay
Principle: This fluorometric assay measures the activity of cruzipain by monitoring the cleavage of a fluorogenic substrate, such as Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).
Protocol:
-
Enzyme Activation: Activate recombinant cruzipain in an assay buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like DTT.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound, and the activated cruzipain.
-
Pre-incubation: Incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate Z-Phe-Arg-AMC.
-
Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Data Analysis: A known cruzipain inhibitor (e.g., E-64) is used as a positive control. The initial velocity of the reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value.
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms by which pyrazole derivatives may exert their anticancer effects.
Conclusion and Future Directions
The extensive research on pyrazole-3-carbohydrazide derivatives strongly suggests that the core scaffold, including this compound, holds significant promise for the development of novel therapeutics. The identified potential targets—tubulin, α-glucosidase, α-amylase, and cruzipain—and the modulation of key cancer-related signaling pathways provide a solid foundation for future drug discovery programs.
Future research should focus on:
-
The synthesis and biological evaluation of this compound itself to confirm the activities inferred from its derivatives.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of derivatives for specific targets.
-
In vivo studies to validate the preclinical efficacy and safety of lead compounds.
-
Further elucidation of the molecular mechanisms underlying the observed biological effects, particularly the impact on complex signaling networks.
This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary background, data, and experimental methodologies to advance the exploration of this compound and its analogues as potential therapeutic agents.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. mdpi.com [mdpi.com]
- 4. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
1-Methyl-1H-pyrazole-3-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] Among the diverse array of pyrazole derivatives, 1-methyl-1H-pyrazole-3-carbohydrazide stands out as a particularly promising and versatile building block for the development of novel therapeutics. Its unique structural features and synthetic accessibility make it an attractive starting point for creating libraries of compounds targeting a range of enzymes implicated in cancer and other diseases. This technical guide explores the synthesis, applications, and future potential of the this compound scaffold in medicinal chemistry, with a focus on its role in the design of inhibitors for key oncology targets: Poly(ADP-ribose) polymerase (PARP), indoleamine 2,3-dioxygenase 1 (IDO1), and B-Raf kinase.
Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the elaboration of the carbohydrazide functionality. A common and efficient route involves the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4]
A logical workflow for the synthesis is outlined below:
This synthetic route offers several advantages, including the use of readily available starting materials and the ability to introduce diversity at various positions of the pyrazole ring.
Applications in Medicinal Chemistry: A Scaffold for Targeted Inhibitors
The this compound scaffold serves as a versatile template for the design of enzyme inhibitors. The carbohydrazide moiety can act as a key pharmacophore, participating in hydrogen bonding interactions within the active site of target proteins, or it can serve as a convenient handle for further chemical modification to explore structure-activity relationships (SAR).
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are critical for DNA repair. Inhibitors of PARP have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. While no direct examples of this compound as a PARP inhibitor were found in the reviewed literature, the pyrazole core is a key feature in some known PARP inhibitors. For instance, the approved drug Niraparib contains an indazole (a fused pyrazole) core.[2] The SAR of pyrazole-based PARP inhibitors often highlights the importance of a carboxamide or a similar group at the 3-position to interact with key residues in the PARP active site.
Table 1: Inhibitory Activity of Pyrazole-based PARP Inhibitor Analogs
| Compound ID | Pyrazole Substitution | Target | IC50 (nM) | Reference |
| Niraparib | Indazole core | PARP-1/2 | 1 / 0.8 | [2] |
| Analog A | 1-methyl-pyrazole-4-carboxamide | PARP-1 | 150 | Hypothetical |
| Analog B | 1-phenyl-pyrazole-3-carboxamide | PARP-1 | 85 | Hypothetical |
Note: Data for Analogs A and B are hypothetical and for illustrative purposes to show potential SAR trends.
The carbohydrazide group in the title scaffold could mimic the interactions of the carboxamide in other pyrazole-based PARP inhibitors, making it a promising starting point for the development of novel PARP inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a major regulator of immune tolerance.[5] Its overexpression in tumors helps them evade the immune system. Consequently, IDO1 inhibitors are being actively pursued as cancer immunotherapies. Several pyrazole-containing compounds have been investigated as IDO1 inhibitors. The structure-activity relationship studies suggest that the pyrazole core can effectively occupy the active site of the enzyme.
Table 2: Inhibitory Activity of Pyrazole-based IDO1 Inhibitor Analogs
| Compound ID | Pyrazole Substitution | Target | IC50 (nM) | Reference |
| Compound 18 | 1-methyl-pyrazole | IDO1 | 26 | [5] |
| Compound 20 | 1-methyl-pyrazole with fluoro-phenyl | IDO1 | 13 | [5] |
| Analog C | 1-methyl-pyrazole-3-carbohydrazide | IDO1 | 75 | Hypothetical |
Note: Data for Analog C is hypothetical and for illustrative purposes.
The data for compounds 18 and 20, which feature a 1-methyl-pyrazole moiety, suggest that this core is well-tolerated and can lead to potent IDO1 inhibition.[5] The carbohydrazide group of the title scaffold could be explored to form additional interactions within the IDO1 active site to enhance potency and selectivity.
B-Raf Kinase Inhibition
The B-Raf kinase is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. Pyrazole-based inhibitors have shown significant promise in targeting both wild-type and mutant B-Raf.
References
- 1. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, and Mass Spectrometry) and a plausible synthetic protocol for 1-methyl-1H-pyrazole-3-carbohydrazide. The information presented is compiled and inferred from published data on structurally similar pyrazole derivatives, offering a robust predictive profile for this specific compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on the analysis of related compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.9 - 4.1 | Singlet | N-CH₃ |
| ~6.7 - 6.9 | Doublet | Pyrazole H4 |
| ~7.5 - 7.7 | Doublet | Pyrazole H5 |
| ~4.5 - 5.0 | Broad Singlet | -NH₂ |
| ~9.0 - 9.5 | Singlet | -C(O)NH- |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~39 - 41 | N-CH₃ |
| ~107 - 109 | Pyrazole C4 |
| ~130 - 132 | Pyrazole C5 |
| ~145 - 147 | Pyrazole C3 |
| ~160 - 162 | C=O (Carbohydrazide) |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3350 - 3150 | N-H stretching (hydrazide) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2980 - 2850 | C-H stretching (aliphatic, CH₃) |
| 1680 - 1650 | C=O stretching (amide I) |
| 1620 - 1580 | N-H bending (amide II) |
| 1550 - 1450 | C=N and C=C stretching (pyrazole ring) |
Sample Preparation: KBr pellet or ATR
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M+H]⁺ | Molecular Ion Peak |
| [M-NHNH₂]⁺ | Fragment corresponding to loss of hydrazinyl group |
| [M-CONHNH₂]⁺ | Fragment corresponding to loss of carbohydrazide group |
Ionization Mode: Electrospray Ionization (ESI) or Chemical Ionization (CI)
Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis of this compound, based on established methods for analogous pyrazole compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from a suitable precursor, such as ethyl 1-methyl-1H-pyrazole-3-carboxylate.
Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
A common method for the synthesis of pyrazole rings is the Knorr pyrazole synthesis or variations thereof. For this specific compound, a plausible route involves the reaction of a β-ketoester with methylhydrazine.
Materials:
-
Ethyl 2,4-dioxobutanoate (or a similar β-ketoester)
-
Methylhydrazine
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve ethyl 2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add methylhydrazine (1 equivalent) to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain ethyl 1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Conversion to this compound
The carbohydrazide is formed by the hydrazinolysis of the corresponding ester.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield this compound.
Spectroscopic Characterization Protocol
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra at room temperature. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
FT-IR Spectroscopy:
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or similar soft ionization source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Navigating the Solubility Landscape of 1-methyl-1H-pyrazole-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its biopharmaceutical characteristics, including dissolution rate and bioavailability. For a novel compound like 1-methyl-1H-pyrazole-3-carbohydrazide, establishing a solubility profile in a range of common organic solvents is a fundamental step in its development pathway. This profile informs the selection of appropriate solvents for reaction chemistry, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.
Quantitative Solubility Data
A thorough review of scientific databases and chemical literature reveals a lack of specific quantitative solubility data for this compound in common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.
Table 1: Solubility of this compound in Common Organic Solvents (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for determining the equilibrium (thermodynamic) solubility of this compound, adapted from standard pharmaceutical industry practices.[1][2][3][4][5][6][7]
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.[7]
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[6][7] The time required to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[4]
-
Dilution (if necessary): Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
Calculation of Solubility: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this technical guide provides researchers with the necessary framework to generate this critical information. The detailed experimental protocol for the shake-flask method offers a robust and reliable approach to determining thermodynamic solubility. By following this standardized methodology, scientists and drug development professionals can produce high-quality, reproducible data that will be instrumental in advancing the research and development of this compound.
References
- 1. enamine.net [enamine.net]
- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. evotec.com [evotec.com]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the esterification of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by hydrazinolysis of the resulting ester. This method is robust, yielding the target compound in high purity. These notes also include tabulated data for reaction parameters and a graphical representation of the synthetic workflow.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceutical agents. They exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This compound serves as a key intermediate for the synthesis of more complex molecules, such as novel enzyme inhibitors and receptor antagonists, making a well-defined and reproducible synthesis protocol essential for researchers in the field.
Data Presentation
| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 1-methyl-1H-pyrazole-3-carboxylic acid | Methanol, Sulfuric acid (catalytic) | Reflux (approx. 65) | 4-6 | ~90 |
| 2 | Hydrazinolysis | Methyl 1-methyl-1H-pyrazole-3-carboxylate | Hydrazine hydrate, Ethanol | Reflux (approx. 78) | 8-12 | ~85 |
Experimental Protocols
Step 1: Synthesis of Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-15 mL per gram of carboxylic acid) to the flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 1-methyl-1H-pyrazole-3-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the methyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) obtained from the previous step in ethanol (10 mL per gram of ester).
-
Reagent Addition: To the stirring solution, add hydrazine hydrate (2.0-3.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation: The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Application Notes and Protocols: Knorr Pyrazole Synthesis for 1-Methyl-3-Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental and versatile cyclocondensation reaction for synthesizing pyrazole derivatives.[1] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions.[2][3] The resulting pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including the COX-2 inhibitor Celecoxib and the herbicide Pyroxasulfone.[4][5][6]
This document provides detailed protocols for the synthesis of 1-methyl-3-substituted pyrazoles using methylhydrazine as the nitrogen source. The choice of the 1,3-dicarbonyl starting material allows for the introduction of various substituents at the 3- and 5-positions of the pyrazole ring. A significant challenge when using unsymmetrical 1,3-dicarbonyl compounds is controlling the regioselectivity, as the initial reaction can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1][7] The protocols and data presented herein offer guidance on achieving high yield and selectivity for the desired 1-methyl-3-substituted pyrazole isomer.
Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis proceeds through two main stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from methylhydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This condensation, often acid-catalyzed, results in the formation of a hydrazone intermediate after the elimination of a water molecule.[2][8]
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic hydroxyl-pyrazolidine intermediate.[7] Subsequent elimination of a second water molecule (dehydration) leads to the formation of the stable, aromatic pyrazole ring.[1] The dehydration is generally considered the rate-determining step under neutral pH conditions.[7]
Caption: Reaction mechanism for the Knorr pyrazole synthesis.
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives, including methylhydrazine, are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]
Protocol 1: General Synthesis of 1-Methyl-3-Substituted Pyrazol-5-ols
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate derivative) (1.0 eq)
-
Methylhydrazine (aqueous solution, e.g., 40%) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, 1-propanol, or water)
-
Acid catalyst (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq) and the chosen solvent.[1]
-
Reagent Addition: While stirring, add the methylhydrazine (1.0-1.2 eq) to the mixture. An exothermic reaction may be observed. If using a catalyst, add it at this stage.[1][6]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C or reflux) and maintain for 1-5 hours.[1][6][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.[6]
-
If a precipitate forms, collect the solid product by vacuum filtration.[8]
-
Wash the collected solid with a small amount of cold water or an appropriate solvent.[6][8]
-
Dry the product under vacuum to obtain the crude 1-methyl-3-substituted pyrazol-5-ol.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Specific Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is adapted from a patented procedure demonstrating high yield and regioselectivity.[6]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)
-
Methylhydrazine (40% w/w aqueous solution) (1.1 eq)
-
Water
Procedure:
-
Reaction Setup: Charge a reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).
-
Heating: Heat the ETFAA to 85 °C.
-
Reagent Addition: Add the 40% aqueous methylhydrazine solution dropwise over 30 minutes, maintaining the internal temperature at 85 °C.
-
Reaction: Stir the resulting mixture for 2 hours at 85 °C.
-
Distillation: Distill off approximately 42 g of distillate per mole of ETFAA at ambient pressure and 95 °C over 1 hour. During this distillation, gradually add water (approx. 112 g per mole of ETFAA).
-
Crystallization: Cool the resulting mixture to 10 °C to induce crystallization of the product.
-
Isolation: Collect the crystallized material by filtration.
-
Washing and Drying: Wash the filter cake with water and dry the product under vacuum (50 mbar) at 60 °C.
This procedure yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high purity (>99%) and a high regioselectivity of approximately 98:2 in favor of the desired isomer.[6]
Data Presentation
The following tables summarize quantitative data from various Knorr pyrazole synthesis procedures.
Table 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[6]
| Starting Material | Reagent | Conditions | Yield | Purity | Regioselectivity (3-CF₃ : 5-CF₃) |
| Ethyl 4,4,4-trifluoroacetoacetate | 40% aq. Methylhydrazine | 85 °C, 2h, then distillation | 87.5% | 99.7% | 98.1 : 1.9 |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine in Acetic Acid | 10°C to 80°C, 6h | 86.5% | N/A | 96 : 4 |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine in Water | Reflux, 2h | 49% | N/A | 6 : 1 |
Table 2: Examples of Knorr Synthesis with Various Substrates
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Yield | Product | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | 95% | 3-methyl-1-phenyl-1H-pyrazol-5-ol | [9] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | High | 5-phenyl-3H-pyrazol-3-one | [8] |
| Ethyl acetoacetate | Oxamic acid thiohydrazide | TsOH / I₂ | 83% | Substituted pyrazole derivative | [9] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the Knorr pyrazole synthesis in a research laboratory setting.
Caption: A generalized experimental workflow for the Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. daneshyari.com [daneshyari.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature the pyrazole scaffold.[1][4] The synthesis of these valuable compounds has been significantly advanced by the advent of microwave-assisted organic synthesis (MAOS). This technology offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to mere minutes, and frequently higher product yields and purity.[5][6][7] Furthermore, microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and offering the potential for solvent-free reactions.[1][6]
These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives, offering a valuable resource for researchers in drug discovery and development.
Data Presentation: Microwave-Assisted vs. Conventional Synthesis
The following tables summarize quantitative data from the literature, providing a clear comparison of the efficiency of microwave-assisted synthesis versus conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1][8][9]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids [1][10]
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified |
Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [4]
| Product | Method | Power (W) | Temperature (°C) | Time | Yield (%) |
| Quinolin-2(1H)-one-based Pyrazoles | Microwave-Assisted | 360 | 120 | 7-10 min | 68-86 |
Table 4: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [11]
| Reactants | Method | Power (W) | Time | Yield (%) |
| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxybenzaldehyde | Microwave-Assisted | 420 | 10 min | 98 |
Experimental Protocols
The following are detailed methodologies for key microwave-assisted pyrazole synthesis reactions.
Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones[1][5]
This protocol describes the synthesis of pyrazoles via the cyclocondensation reaction of chalcones with hydrazine derivatives.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor vial with a stir bar
-
Crushed ice
-
Ethyl acetate
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a microwave reactor vial, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole derivative.[1]
Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[11]
This protocol outlines a multi-component reaction for the synthesis of pyrazolone derivatives under solvent-free conditions.
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxybenzaldehyde) (0.3 mmol)
-
Domestic microwave oven
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), the substituted phenylhydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol) into a one-neck 50-mL flask.
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously to induce precipitation.
-
Collect the crude product by filtration.
-
The crude product can be further purified by recrystallization.
Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines[12]
This protocol describes the preparation of pyrazole-5-amines from aryl hydrazines and α-cyanoketones or 3-aminocrotononitrile.
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2 mmol)
-
3-Aminocrotononitrile or α-cyanoketone (2 mmol)
-
1 M Hydrochloric acid (5 mL)
-
Microwave reactor vial (2-5 mL volume) with a stir bar
-
Microwave vial cap and crimper tool
Procedure:
-
In a fume hood, add the aryl hydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile or the α-cyanoketone (2 mmol) to a dry microwave vial containing a stir bar.
-
Add 5 mL of 1 M hydrochloric acid to the vial.
-
Ensure the heterogeneous suspension can be stirred properly. If not, transfer to a larger vial and add more 1 M HCl, not exceeding the recommended volume for the microwave reactor.
-
Seal the microwave vial completely with a cap using a crimper tool.
-
Transfer the vial to the microwave reactor.
-
Set the reaction parameters (e.g., temperature, time, power) as per the specific substrate requirements (typically 10-15 minutes).
-
After the reaction, cool the vial to room temperature.
-
The pure product can often be obtained directly via vacuum filtration.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of pyrazole derivatives, from reaction setup to characterization.
Signaling Pathway Inhibition
Many pyrazole derivatives exhibit their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival.[3][4] The diagram below illustrates the inhibition of the Cyclin-Dependent Kinase 2 (CDK2) pathway, a common target for pyrazole-based anticancer agents.
Another critical pathway in cancer progression is the MAP Kinase (MAPK) signaling cascade. Certain pyrazole-containing drugs, such as Encorafenib, target components of this pathway.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Spectral Analysis of 1-methyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 1-methyl-1H-pyrazole-3-carbohydrazide. This compound is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical, and ¹H NMR is the primary analytical technique for this purpose. This note presents a predicted ¹H NMR spectrum, including chemical shifts, multiplicity, and coupling constants, to aid in the characterization of this molecule.
Introduction
This compound is a heterocyclic compound incorporating a pyrazole ring, a methyl group, and a carbohydrazide functional group. The pyrazole nucleus is a common feature in many pharmaceutical agents, exhibiting a wide range of biological activities. The carbohydrazide moiety can act as a versatile synthon for the preparation of various derivatives, making this compound a valuable intermediate in drug discovery. Precise characterization of its structure is paramount, and ¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. This application note outlines the expected ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar compounds and known substituent effects on the pyrazole ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration | Coupling Constant (J, Hz) |
| H-5 (pyrazole) | Doublet (d) | ~ 7.7 - 7.9 | 1H | J(H-5, H-4) ≈ 2.3 Hz |
| H-4 (pyrazole) | Doublet (d) | ~ 6.8 - 7.0 | 1H | J(H-4, H-5) ≈ 2.3 Hz |
| N-CH₃ (methyl) | Singlet (s) | ~ 3.9 - 4.1 | 3H | - |
| -NH (hydrazide) | Broad Singlet (br s) | ~ 8.0 - 9.5 | 1H | - |
| -NH₂ (hydrazide) | Broad Singlet (br s) | ~ 4.5 - 5.5 | 2H | - |
Rationale for Predictions:
-
Pyrazole Ring Protons (H-4 and H-5): In the parent 1-methylpyrazole, the H-5 proton appears at a higher chemical shift than the H-3 proton, and the H-4 proton is the most shielded. The introduction of the electron-withdrawing carbohydrazide group at the C-3 position is expected to deshield the adjacent H-4 and the more distant H-5 protons. The coupling between H-4 and H-5 in pyrazoles is typically around 2-3 Hz.
-
N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the aromatic nature of the ring and is predicted to be in the range of 3.9-4.1 ppm.
-
Hydrazide Protons (-NH and -NH₂): The chemical shifts of N-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. They typically appear as broad singlets and their signals can sometimes be difficult to observe. The amide-like NH proton is expected to be more deshielded than the terminal NH₂ protons.
Experimental Protocol
This section provides a standardized methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it can help in observing the exchangeable NH protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆ (or CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing Parameters:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals.
-
Analyze the multiplicities and measure the coupling constants.
-
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of the acquired ¹H NMR data.
Caption: Workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectral analysis of this compound is a straightforward and powerful method for its structural confirmation and purity assessment. The predicted spectral data and the detailed experimental protocol provided in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to this protocol will ensure the acquisition of high-quality, reproducible ¹H NMR data, facilitating the unambiguous characterization of this important chemical entity.
Application Note: Interpreting the Mass Spectrum of 1-methyl-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Mass spectrometry is a critical technique for the structural elucidation and identification of such novel compounds. Electron ionization (EI) mass spectrometry, a hard ionization technique, induces fragmentation of the molecule, providing a characteristic fingerprint that can be used for structural confirmation.[1][2] This note outlines the predicted major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) for this compound.
Predicted Mass Spectrum Analysis
The molecular weight of this compound (C5H8N4O) is 140.14 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M+) at m/z 140. Subsequent fragmentation is predicted to occur through several key pathways involving the pyrazole ring and the carbohydrazide side chain.
Key Fragmentation Pathways
The fragmentation of pyrazole derivatives is well-documented and often involves the expulsion of hydrogen cyanide (HCN) or molecular nitrogen (N2) from the heterocyclic ring.[3] The carbohydrazide moiety is expected to undergo cleavage at the C-N and N-N bonds.
Table 1: Predicted Key Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Formula | Description |
| 140 | [C5H8N4O]+• | [M]+• | Molecular Ion |
| 111 | [C4H5N2O]+ | [M - N2H3]+ | Loss of the terminal hydrazinyl radical |
| 97 | [C4H5N2]+ | [M - CONHNH2]+ | Alpha-cleavage with loss of the carbohydrazide radical |
| 82 | [C4H6N2]+• | [1-methyl-1H-pyrazole]+• | Cleavage of the C-C bond between the ring and the side chain |
| 68 | [C3H4N2]+• | [Pyrazole]+• | Loss of the methyl group from the 1-methyl-1H-pyrazole fragment |
| 54 | [C3H4N]+ | [C4H6N2 - N2]+ | Loss of N2 from the 1-methyl-1H-pyrazole fragment |
| 43 | [CH3N2]+ | [Methyl diazirine]+ | A common fragment in methyl-substituted nitrogen heterocycles |
| 31 | [NH2NH]+ | [Hydrazinyl cation]+ | Cleavage of the C-N bond of the hydrazide |
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a general protocol for acquiring an electron ionization mass spectrum for a small organic molecule like this compound using a standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe system.
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or dichloromethane.
- Ensure the sample is free of non-volatile impurities.
2. Instrument Parameters (Typical for GC-MS):
- Injection Mode: Splitless or split, depending on sample concentration.
- Injector Temperature: 250 °C.
- GC Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometer Parameters (EI Source):
- Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[2]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 30 to 300 to ensure capture of all relevant fragments.
- Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
4. Data Acquisition and Analysis:
- Acquire the mass spectrum across the chromatographic peak corresponding to the analyte.
- Generate a background-subtracted mass spectrum.
- Identify the molecular ion peak and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and theoretical isotopic distribution.
Visualization of Fragmentation
The following diagram illustrates the proposed major fragmentation pathways for this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The interpretation of the mass spectrum of this compound relies on the predictable fragmentation of its constituent pyrazole and carbohydrazide functionalities. By understanding these fragmentation pathways, researchers can confidently identify this molecule and its analogues. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for structural verification. The combination of predicted fragmentation data and a standardized analytical method will aid in the efficient characterization of novel pyrazole derivatives in drug discovery and development.
References
Application Notes and Protocols for FT-IR Analysis of Pyrazole Carbohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry and drug development.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for novel therapeutic agents.[3][4] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation and characterization of these compounds. It provides valuable information about the functional groups present, aiding in synthesis confirmation, purity assessment, and the study of intermolecular interactions. These application notes provide a detailed protocol and data interpretation guide for the FT-IR analysis of pyrazole carbohydrazide compounds.
Data Presentation: Characteristic FT-IR Absorption Frequencies
The FT-IR spectrum of a pyrazole carbohydrazide compound is a composite of the vibrational modes of the pyrazole ring, the carbohydrazide moiety, and any substituents. The following table summarizes the key characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H (Amide/Hydrazide) | Stretching | 3100 - 3350 | Medium to Strong | Often appears as one or two sharp peaks. Broadening can indicate hydrogen bonding.[5] |
| C-H (Aromatic/Pyrazole) | Stretching | 3000 - 3100 | Medium to Weak | |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Weak | Present if alkyl substituents are on the pyrazole ring or elsewhere in the molecule.[5] |
| C=O (Amide I) | Stretching | 1630 - 1720 | Strong | The exact position is sensitive to substituents and hydrogen bonding.[5] |
| N-H (Amide II) | Bending | 1510 - 1570 | Medium to Strong | A characteristic band for secondary amides. |
| C=N (Pyrazole Ring) | Stretching | 1590 - 1650 | Medium to Strong | Can sometimes overlap with C=C stretching bands.[6] |
| C=C (Pyrazole Ring/Aromatic) | Stretching | 1400 - 1600 | Medium to Strong | Multiple bands are often observed.[6] |
| C-N (Pyrazole/Amide) | Stretching | 1200 - 1350 | Medium | Can be a complex region with overlapping peaks.[6] |
| N-N (Pyrazole Ring) | Stretching | 1090 - 1150 | Weak to Medium | As reported for some pyrazole derivatives.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for FT-IR Analysis
Objective: To prepare a solid pyrazole carbohydrazide sample for FT-IR analysis using the KBr pellet method.
Materials:
-
Pyrazole carbohydrazide sample (1-2 mg)
-
Potassium bromide (KBr), FT-IR grade (approx. 200 mg)
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Procedure:
-
Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹). Dry in an oven at 105-110 °C for at least 2 hours and cool in a desiccator.
-
Grinding: Place approximately 200 mg of dry KBr into the agate mortar. Add 1-2 mg of the pyrazole carbohydrazide sample.
-
Mixing and Grinding: Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder to the pellet-forming die. Distribute the powder evenly.
-
Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.
-
Pellet Removal: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.
-
Analysis: Immediately place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Protocol 2: FT-IR Spectrum Acquisition
Objective: To acquire a high-quality FT-IR spectrum of the prepared KBr pellet.
Instrumentation: A standard FT-IR spectrometer.
Typical Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)
-
Apodization: Happ-Genzel
Procedure:
-
Background Scan: Ensure the sample compartment is empty. Acquire a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: Place the KBr pellet containing the pyrazole carbohydrazide sample into the sample holder.
-
Acquire Spectrum: Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: Label the significant peaks on the spectrum.
Mandatory Visualizations
Caption: Experimental workflow for FT-IR analysis of pyrazole carbohydrazide compounds.
Caption: Logical relationship for FT-IR spectral interpretation of pyrazole carbohydrazides.
Applications in Drug Development
-
Confirmation of Synthesis: FT-IR is a primary tool to confirm the successful synthesis of target pyrazole carbohydrazide compounds by verifying the presence of key functional groups and the disappearance of starting material signals.
-
Structural Elucidation: In conjunction with other spectroscopic techniques like NMR and Mass Spectrometry, FT-IR provides crucial information for the complete structural elucidation of novel compounds.
-
Purity Assessment: The absence of extraneous peaks can indicate the purity of the synthesized compound.
-
Study of Drug-Target Interactions: Advanced FT-IR techniques can be employed to study changes in the vibrational modes of a drug molecule upon binding to its biological target, offering insights into the mechanism of action.
Conclusion
FT-IR spectroscopy is an indispensable technique in the research and development of pyrazole carbohydrazide-based therapeutic agents. The protocols and data provided in these application notes offer a foundational guide for researchers to effectively utilize FT-IR for the characterization and analysis of this important class of compounds. Accurate interpretation of FT-IR spectra, guided by the characteristic absorption frequencies, is critical for advancing the discovery and development of novel pyrazole carbohydrazide drugs.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Purification of 1-methyl-1H-pyrazole-3-carbohydrazide via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-methyl-1H-pyrazole-3-carbohydrazide is a key building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various biologically active compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring reliable biological data. This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust technique for removing impurities from solid organic compounds.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in much smaller quantities, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.
Experimental Protocols
Two common recrystallization methods are presented: a single-solvent method, which is often sufficient, and a mixed-solvent method for cases where a single solvent is not ideal.
Protocol 1: Single-Solvent Recrystallization
This protocol is recommended when a solvent is identified in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol is often a suitable solvent for pyrazole derivatives.[1]
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass rod
-
Ice bath
-
Desiccator or vacuum oven
Methodology:
-
Solvent Selection: Begin by determining the appropriate solvent. Ethanol is a good starting point for pyrazole-based compounds.[1]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to maximize the yield.[1]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[1]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when the compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent), even at room temperature. A common combination for polar pyrazole derivatives is an ethanol/water system.[1]
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Re-solubilization: Add a few more drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect, wash (using a cold mixture of the two solvents), and dry the crystals as described in Protocol 1 (steps 6-8).
Data Presentation
The following table summarizes typical quantitative data for the purification process. Note that these values are illustrative and may vary based on the initial purity of the crude material.
| Parameter | Value | Notes |
| Starting Material | ||
| Crude Compound Mass | 5.0 g | Example quantity |
| Initial Purity (by HPLC) | ~90% | Varies depending on synthesis |
| Recrystallization Conditions (Ethanol) | ||
| Solvent Volume | 25-35 mL | Use the minimum volume of hot solvent required |
| Dissolution Temperature | ~78°C (Boiling point of Ethanol) | |
| Cooling Time (Room Temp) | 1-2 hours | Slow cooling is preferred |
| Cooling Time (Ice Bath) | >30 min | To maximize precipitation[1] |
| Results | ||
| Purified Compound Mass | 4.0 - 4.5 g | |
| Yield | 80-90% | Dependent on initial purity and technique |
| Final Purity (by HPLC) | >99% | Target purity for analytical standards |
| Melting Point | To be determined | Compare with literature value if available |
Troubleshooting
| Issue | Cause | Solution |
| "Oiling Out" | The compound is precipitating from the solution at a temperature above its melting point.[1] | 1. Add more of the "good" solvent to lower the saturation point. 2. Ensure the solution cools as slowly as possible. 3. Try a different solvent system with a lower boiling point.[1] |
| Low Yield | 1. Using too much solvent. 2. Incomplete precipitation. | 1. Use the absolute minimum amount of hot solvent to dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | 1. Scratch the inside of the flask with a glass rod at the solution's surface. 2. Add a "seed crystal" of the pure compound.[1] 3. Evaporate some of the solvent to increase concentration. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical steps of the single-solvent recrystallization protocol.
Caption: Workflow for single-solvent recrystallization.
References
Application Notes and Protocols for 1-methyl-1H-pyrazole-3-carbohydrazide in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of 1-methyl-1H-pyrazole-3-carbohydrazide and its derivatives as anticancer agents. The information compiled from various studies highlights the synthesis, in vitro cytotoxic activity, and potential mechanisms of action, offering a valuable resource for researchers in the field of oncology drug discovery.
The pyrazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2][3] The carbohydrazide moiety attached to the pyrazole ring is a key functional group that allows for the synthesis of various derivatives, such as hydrazones, which have shown significant cytotoxic effects against several cancer cell lines.[2][4]
Anticancer Activity of Pyrazole Carbohydrazide Derivatives
Derivatives of pyrazole carbohydrazide have demonstrated promising anticancer activity across a variety of human cancer cell lines. Structure-activity relationship (SAR) studies suggest that substitutions on the pyrazole ring and the carbohydrazide moiety can significantly influence the cytotoxic potency and selectivity.[1][4] For instance, the introduction of aryl groups and other functional moieties can lead to compounds with enhanced activity against lung, breast, and liver cancer cells.[4][5][6][7]
Mechanism of Action
The anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various cellular targets crucial for cancer cell proliferation and survival.[3] Some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest.[1][7] Other proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.[8]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various this compound derivatives and related analogs against different human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole derivative 5a | MCF-7 (Breast) | 14 | [5] |
| Methoxy derivative 3d | MCF-7 (Breast) | 10 | [5] |
| Methoxy derivative 3e | MCF-7 (Breast) | 12 | [5] |
| Pyrazole derivative 5 | HepG2 (Liver) | 13.14 | [7] |
| Pyrazole derivative 5 | MCF-7 (Breast) | 8.03 | [7] |
| Pyrazole derivative 6 | HepG2 (Liver) | 22.76 | [7] |
| Pyrazole derivative 6 | MCF-7 (Breast) | 26.08 | [7] |
| Pyrazole derivative 10 | MCF-7 (Breast) | 15.38 | [7] |
| Indole-pyrazole derivative 33 | Multiple Cell Lines | < 23.7 | [1] |
| Indole-pyrazole derivative 34 | Multiple Cell Lines | < 23.7 | [1] |
| Fused pyrazole derivative 50 | HepG2 (Liver) | 0.71 | [1] |
| 3,4-diaryl pyrazole derivative 6 | Multiple Cell Lines | 0.00006 - 0.00025 | [1] |
| Pyrazole hydrazide derivative 33 | B16-F10 (Melanoma) | 0.49 | |
| Pyrazole hydrazide derivative 33 | MCF-7 (Breast) | 0.57 | |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide 4Ik | Multiple Cell Lines | Potent Activity | [8] |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide 4Il | Multiple Cell Lines | Potent Activity | [8] |
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol)
This protocol outlines a general method for the synthesis of pyrazole carbohydrazide derivatives, which can be adapted for this compound. The synthesis typically involves the reaction of a pyrazole carboxylic acid ester with hydrazine hydrate.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the final this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound or its derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add propidium iodide staining solution and incubate for 15 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Experimental workflow for in vitro anticancer screening.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicaljournal.org [chemicaljournal.org]
Application Notes: 1-methyl-1H-pyrazole-3-carbohydrazide Derivatives as Enzyme Inhibitors
Introduction
The 1-methyl-1H-pyrazole-3-carbohydrazide scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives built upon this core have demonstrated a broad spectrum of biological activities, acting as potent inhibitors against various enzyme classes.[1][2] These enzymes are often implicated in the pathophysiology of numerous diseases, including cancer, glaucoma, diabetes, and neurodegenerative disorders.[3][4][5] The pyrazole ring, combined with the carbohydrazide linker, provides a unique framework for designing selective and potent enzyme inhibitors. This document provides an overview of their applications, quantitative inhibitory data, and detailed protocols for their evaluation.
Key Enzyme Targets and Therapeutic Applications
-
Carbonic Anhydrases (CAs): Several pyrazole derivatives are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA I and hCA II.[3][6] These zinc-containing metalloenzymes are involved in crucial physiological processes such as pH regulation and CO2 transport. Their inhibition is a key therapeutic strategy for conditions like glaucoma and epilepsy.[3] Pyrazole-based inhibitors often show inhibitory constants (Ki) in the nanomolar range.[3][7]
-
Kinases: The pyrazole scaffold is a recognized "privileged structure" in the development of kinase inhibitors.[5] Derivatives have been developed to target a wide range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK3), which are critical regulators of cell cycle, apoptosis, and inflammation.[5][8][9] Their dysregulation is a hallmark of many cancers and inflammatory diseases.
-
α-Glucosidase and α-Amylase: Certain (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have been identified as inhibitors of α-glucosidase and α-amylase.[10][11] These enzymes are responsible for carbohydrate digestion in the small intestine. Their inhibition can control postprandial hyperglycemia, making them valuable targets for the management of type 2 diabetes mellitus.[4]
Quantitative Inhibitor Data
The inhibitory potency of various pyrazole carbohydrazide derivatives against different enzyme targets is summarized below.
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms
| Compound Class | Target Enzyme | Ki (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Pyrazole Carboxamide Derivatives | hCA I | 0.0051 - 0.0169 | - | [3] |
| Pyrazole Carboxamide Derivatives | hCA II | 0.0117 - 0.0673 | - | [3] |
| Pyrazolo-3-carboxamides | hCA I | 0.063 - 3.368 | - | [7] |
| Pyrazolo-3-carboxamides | hCA II | 0.007 - 4.235 | - | [7] |
| Pyrazole Carboxamide (Comp. 3) | hCA I | 1.13 | Non-competitive | [6] |
| Pyrazole Carboxamide (Comp. 9) | hCA I | 0.58 | Non-competitive | [6] |
| Pyrazole Carboxamide (Comp. 3) | hCA II | 1.05 | Non-competitive | [6] |
| Pyrazole Carboxamide (Comp. 9) | hCA II | 0.49 | Non-competitive |[6] |
Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-Glucosidase | 310.57 ± 2.67 | [10] |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-Amylase | 182.19 ± 3.20 | [10] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Glucosidase | 75.62 ± 0.56 | [4] |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Glucosidase | 95.85 ± 0.92 | [4] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Amylase | 119.3 ± 0.75 | [4] |
| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Amylase | 120.2 ± 0.68 |[4] |
Table 3: Inhibition of Protein Kinases
| Compound Class/Number | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (8a) | JNK3 | 227 | [8] |
| Pyrazole Derivative (Compound 8) | Aurora A | 35 | [5] |
| Pyrazole Derivative (Compound 8) | Aurora B | 75 | [5] |
| Pyrazole Derivative (Compound 22) | CDK2 | 24 | [5] |
| Pyrazole Derivative (Compound 22) | CDK5 | 23 | [5] |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative (43d) | CDK16 | 33 (EC50) |[9] |
Visualizations
Logical Diagram: Structure-Activity Relationship (SAR)
The following diagram illustrates the general structure of this compound derivatives and highlights key positions for chemical modification to modulate enzyme inhibitory activity.
Caption: SAR of pyrazole carbohydrazide derivatives.
Workflow Diagram: Enzyme Inhibitor Evaluation
This workflow outlines the key stages in the discovery and characterization of novel pyrazole-based enzyme inhibitors.
Caption: Workflow for inhibitor screening and characterization.
Signaling Pathway: JNK3 in Neuronal Apoptosis
This diagram illustrates a simplified signaling pathway involving JNK3, a target for pyrazole-based inhibitors in the context of neurodegenerative diseases.
Caption: Inhibition of the JNK3 signaling pathway.
Experimental Protocols
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potential of this compound derivatives against a target enzyme using a spectrophotometer or microplate reader.[12][13]
1. Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate (which generates a chromogenic or fluorogenic product)
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Test Inhibitors (this compound derivatives) dissolved in DMSO (10 mM stock)
-
Positive control inhibitor (known inhibitor for the target enzyme)
-
Negative control (DMSO vehicle)
-
96-well microplates (clear, flat-bottom for colorimetric assays)
-
Microplate spectrophotometer
2. Methodology:
-
Preparation of Solutions:
-
Prepare a series of dilutions of the test inhibitor and positive control in assay buffer. A typical starting range is 100 µM to 1 nM.
-
Dilute the enzyme stock to the desired working concentration in ice-cold assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at its Kₘ value).
-
-
Assay Setup (96-well plate):
-
Add 5 µL of diluted test inhibitor, positive control, or DMSO vehicle to respective wells.
-
Add 85 µL of enzyme solution to all wells.
-
Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15 minutes to allow for inhibitor-enzyme binding.[12]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance (or fluorescence) over time (e.g., every 30 seconds for 10 minutes) at the specific wavelength for the product.[3]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the velocity in the presence of the inhibitor and V_control is the velocity with DMSO only.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Specific Assay for Carbonic Anhydrase (hCA II) Inhibition
This protocol is adapted for measuring the inhibition of hCA's esterase activity.[3][6]
1. Specific Reagents:
-
Enzyme: Purified human carbonic anhydrase II (hCA II).
-
Substrate: 3 mM 4-Nitrophenyl acetate (NPA) in acetonitrile.
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[3]
2. Methodology:
-
Assay Setup: In a 96-well plate, combine:
-
5 µL of diluted pyrazole inhibitor or DMSO.
-
85 µL of hCA II solution in Tris-SO₄ buffer.
-
Incubate for 15 minutes at 25°C.
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate reaction rates and % inhibition as described in Protocol 1.
-
To determine the inhibition constant (Kᵢ) and mechanism, repeat the assay with varying concentrations of both the substrate (NPA) and the inhibitor.[6]
-
Analyze the data using Lineweaver-Burk plots. A non-competitive inhibition pattern is often observed for this class of compounds against CAs.[6]
-
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole carbohydrazide derivatives of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Experimental and Computational Interaction Studies of (E)-N’-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with ?-Glucosidase and ?-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study [acikerisim.sakarya.edu.tr]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrazole-3-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the synthesis of novel hydrazone derivatives through the condensation reaction of 1-methyl-1H-pyrazole-3-carbohydrazide with various aldehydes. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The resulting N'-[(aryl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazides are valuable scaffolds for further drug discovery and development.
The protocol outlined below is a general and robust method that can be adapted for a variety of substituted and functionalized aldehydes.
Experimental Protocols
General Protocol for the Synthesis of N'-[(aryl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazides:
A general method for the synthesis of these derivatives involves the condensation of this compound with an appropriate aldehyde in the presence of a suitable solvent and catalyst.[1][5]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the desired aldehyde (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N'-[(aryl)methylene]-1-methyl-1H-pyrazole-3-carbohydrazide derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using appropriate analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[1][2][5]
Data Presentation
The following table summarizes the reaction outcomes for the condensation of a similar compound, 5-methyl-1H-pyrazole-3-carbohydrazide, with various aromatic aldehydes, which can be considered indicative for the 1-methyl isomer.
| Aldehyde Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 78 | 260-262 | [1] |
| 4-(Dimethylamino)benzaldehyde | N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 81 | 259-261 | [1] |
| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | 72 | 288-290 | [1] |
| 4-Dimethylaminobenzaldehyde | N'-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | 78 | 262-264 | [1] |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of pyrazole-hydrazone derivatives.
Signaling Pathway Diagram (Hypothetical):
While the provided search results do not detail a specific signaling pathway, many pyrazole derivatives are known to exhibit anti-inflammatory activity by inhibiting the COX-2 enzyme. The following diagram illustrates this hypothetical mechanism of action.
Caption: Hypothetical inhibition of the COX-2 pathway by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
In Vitro Assay Design for Pyrazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Many pyrazole-containing compounds have been developed as potent inhibitors of various enzymes and signaling pathways, showing promise in the treatment of diseases such as cancer.[1] Their unique structural features allow them to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
This document provides detailed application notes and protocols for the in vitro evaluation of pyrazole-based compounds, focusing on a hypothetical JAK2 inhibitor, "PZ-123," as an illustrative example. The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[3][4][5] Aberrant JAK-STAT signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. The protocols outlined below describe key assays for assessing the cellular potency, target engagement, and mechanism of action of novel pyrazole-based kinase inhibitors.
Data Presentation
The following tables summarize hypothetical data for our example compound, PZ-123, and a known JAK inhibitor, Ruxolitinib, for comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| PZ-123 | JAK1 | 15 |
| JAK2 | 3 | |
| JAK3 | 158 | |
| TYK2 | 98 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 | |
| TYK2 | 19 |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| PZ-123 | HEL (Erythroleukemia) | MTT | 0.25 |
| K562 (CML) | MTT | 0.89 | |
| MCF-7 (Breast Cancer) | MTT | >10 | |
| Ruxolitinib | HEL (Erythroleukemia) | MTT | 0.18 |
| K562 (CML) | MTT | 0.65 | |
| MCF-7 (Breast Cancer) | MTT | >10 |
Table 3: Cell Cycle Analysis in HEL Cells (48h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 | 38.5 | 16.3 |
| PZ-123 (0.5 µM) | 68.9 | 20.1 | 11.0 |
| Ruxolitinib (0.5 µM) | 65.7 | 22.4 | 11.9 |
Experimental Workflow
A logical and stepwise approach is crucial for the efficient in vitro characterization of novel pyrazole-based compounds. The workflow begins with assessing the compound's general cytotoxic or antiproliferative effects on cancer cell lines. Potent compounds are then investigated for their ability to engage the intended molecular target within the cell. Finally, assays are performed to elucidate the downstream cellular mechanisms of action.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HEL, K562, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrazole-based compound (PZ-123) and reference compound (Ruxolitinib)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of PZ-123 and Ruxolitinib in complete culture medium. A typical concentration range is 0.01 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.[6]
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at 570 nm using a microplate reader.[9]
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Target Engagement via Western Blot for Phosphorylated STAT3
This protocol determines if the pyrazole-based compound inhibits the phosphorylation of a downstream target of JAK2, such as STAT3.
Materials:
-
Cancer cell line (e.g., HEL)
-
6-well plates
-
Pyrazole-based compound (PZ-123)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)[10]
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEL cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with PZ-123 at various concentrations (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[6]
-
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[6]
-
Add 100-200 µL of ice-cold lysis buffer to each well.[6] Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.[6]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add SDS-PAGE sample buffer to 20-40 µg of protein from each sample and boil at 95°C for 5 minutes.[6]
-
-
SDS-PAGE and Western Blotting:
-
Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[6]
-
-
Stripping and Re-probing (for total protein):
-
The membrane can be stripped and re-probed with the anti-total-STAT3 antibody to confirm equal protein loading.
-
Protocol 3: Mechanism of Action via Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of the pyrazole-based compound on cell cycle progression.[11]
Materials:
-
Cancer cell line (e.g., HEL)
-
Pyrazole-based compound (PZ-123)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.[11]
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on the single-cell population and generate a histogram of PI fluorescence intensity.
-
Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Signaling Pathway
The JAK-STAT signaling pathway is a primary target for many pyrazole-based inhibitors. The following diagram illustrates the canonical pathway and the point of inhibition by a JAK2 inhibitor like PZ-123.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Developing Novel Pyrazole Derivatives in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel pyrazole derivatives as targeted cancer therapies. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant clinical success.[1][2][3] This document outlines the rationale for targeting key signaling pathways with pyrazole-based compounds and provides detailed methodologies for their evaluation.
Key Signaling Pathways Targeted by Pyrazole Derivatives
Pyrazole derivatives have shown significant promise as inhibitors of several key kinase families implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Janus Kinases (JAKs).[4][5][6] Understanding the roles of these pathways is crucial for the rational design and evaluation of novel inhibitors.
VEGFR Signaling Pathway: The VEGFR signaling cascade is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[7][8][9]
FGFR Signaling Pathway: Aberrant FGFR signaling, due to mutations or gene amplification, is a known driver in various cancers.[5] Novel aminopyrazole derivatives have been developed as covalent inhibitors of FGFR2 and FGFR3, including against gatekeeper mutations that confer resistance to existing therapies.[5][6][10]
JAK/STAT Signaling Pathway: The JAK/STAT pathway plays a crucial role in hematopoiesis, immunity, and cell growth.[11] Dysregulation of this pathway is linked to various cancers.[11][12] 4-amino-(1H)-pyrazole derivatives have been synthesized as potent inhibitors of JAKs, demonstrating antiproliferative activity in various cancer cell lines.[11][12]
Data Presentation: In Vitro Inhibitory Activities of Novel Pyrazole Derivatives
The following tables summarize the in vitro efficacy of representative pyrazole derivatives against various cancer cell lines and kinase targets.
Table 1: Growth Inhibitory (GI50) and Half-Maximal Inhibitory Concentration (IC50) Values of Benzofuropyrazole and Pyrazole Derivatives. [13]
| Compound | Target Cell Line | GI50 (µM) | Target Enzyme | IC50 (µM) |
| 4a | K562 (Leukemia) | 0.26 | - | - |
| A549 (Lung) | 0.19 | - | - | |
| 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization | 7.30 |
| A549 (Lung) | 0.69 | - | - | |
| ABT-751 (Control) | - | - | - | - |
Table 2: In Vitro Anticancer and Kinase Inhibitory Activities of Fused Pyrazole Derivatives. [9][14]
| Compound | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (µM) |
| 1 | HEPG2 | 0.71 | - | - |
| 2 | HEPG2 | 0.63 | - | - |
| 3 | - | - | EGFR | 0.06 |
| 4 | HEPG2 | 0.44 | - | - |
| 8 | HEPG2 | 0.31 | - | - |
| 9 | - | - | VEGFR-2 | 0.22 |
| 11 | HEPG2 | 0.33 | - | - |
| 12 | HEPG2 | 0.33 | EGFR/VEGFR-2 | - |
| 15 | HEPG2 | 0.44 | - | - |
| Erlotinib (Control) | HEPG2 | 10.6 | EGFR | 0.20 |
| Sorafenib (Control) | - | - | VEGFR-2 | - |
Table 3: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases and Cancer Cell Lines. [11][12]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | HEL Cell Line IC50 (µM) | K562 Cell Line IC50 (µM) |
| 3f | 3.4 | 2.2 | 3.5 | - | - |
| 11b | - | - | - | 0.35 | 0.37 |
| Ruxolitinib (Control) | - | - | - | - | - |
Mandatory Visualization
Caption: Inhibition of the VEGFR signaling pathway by a pyrazole derivative.
Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.
Caption: A systematic workflow for the evaluation of novel kinase inhibitors.[1]
Caption: Logical relationship of the drug development process.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a novel pyrazole derivative against a specific protein kinase.[15][16][17]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, FGFR-2, JAK-2)
-
Specific peptide substrate for the kinase
-
Test pyrazole compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To each well of a 384-well plate, add the kinase and its specific peptide substrate diluted in kinase assay buffer.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Materials:
-
Cancer cell line of interest (e.g., K562, A549, HEPG2)
-
Complete cell culture medium
-
Test pyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate, shaking, in the dark until the crystals are fully dissolved.[19]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[19]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 or IC50 value.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
Materials:
-
Cancer cell line of interest
-
Test pyrazole compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (containing HEPES, NaCl, and CaCl2)[23]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the test pyrazole compound and a vehicle control for a predetermined time.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating cells) and then detach the adherent cells using trypsin.[22]
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[22]
-
Staining:
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro kinase assay [protocols.io]
- 18. caymanchem.com [caymanchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Troubleshooting & Optimization
optimizing reaction conditions for Knorr pyrazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knorr pyrazole synthesis.
Troubleshooting Guide
Low or No Product Yield
Question: I am getting a low yield or no desired pyrazole product. What are the potential causes and how can I address them?
Answer: Low or no product yield in a Knorr pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The reaction often requires specific temperatures and reaction times to proceed to completion. Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures might cause degradation of starting materials or the product.[1]
-
Poorly Reactive Starting Materials: The electronic and steric properties of the 1,3-dicarbonyl compound and the hydrazine derivative significantly influence reactivity.[4]
-
Recommendation: For less reactive substrates, consider using a more reactive derivative if possible, or adjust the reaction conditions to be more forcing (e.g., higher temperature, stronger acid catalyst).
-
-
Inappropriate Catalyst: The Knorr synthesis is typically acid-catalyzed.[3][4][5] The choice and amount of catalyst are crucial.
-
Issues with Starting Materials: Ensure the purity and integrity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can be sensitive and may degrade over time.
-
Recommendation: Use freshly opened or properly stored reagents. Verify the purity of your starting materials through appropriate analytical techniques.
-
-
Work-up and Purification Losses: The desired product might be lost during the work-up or purification steps. Some pyrazoles can be highly soluble in the recrystallization solvent, leading to low recovery.[6]
-
Recommendation: Optimize the crystallization and purification procedures. If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.[7] Diethyl ether is often used to induce precipitation.[3][7] Column chromatography is another option for purification.[4]
-
Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of two regioisomeric pyrazole products is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3][4] The regioselectivity is determined by which of the two carbonyl groups the substituted hydrazine attacks first.
-
Steric and Electronic Effects: The initial nucleophilic attack is influenced by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[4] Generally, the less sterically hindered and more electrophilic carbonyl carbon is attacked preferentially.
-
Reaction Conditions (pH): The pH of the reaction medium can significantly impact regioselectivity.[4]
-
Recommendation: A systematic study of the reaction at different pH values may be necessary to optimize for the desired regioisomer. Acidic conditions are known to facilitate both the initial imine formation and the subsequent cyclization.[8]
-
Reaction Mixture Discoloration and Impurities
Question: The reaction mixture has turned a dark yellow or red color, and I'm observing many impurities. What is causing this and how can I obtain a cleaner product?
Answer: Discoloration and the formation of impurities are often associated with the stability of the hydrazine reagent and potential side reactions.[9]
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable and prone to oxidation, leading to colored byproducts.
-
Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions.[9] Using high-purity, fresh hydrazine is also recommended.
-
-
Side Reactions: At elevated temperatures or under strongly acidic conditions, side reactions such as polymerization or degradation of starting materials can occur, leading to a complex mixture.[1]
-
Purification: If impurities are formed, a robust purification strategy is necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[3][4][5] The mechanism involves:
-
Condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[2][4]
-
Intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group.[4]
-
Dehydration of the cyclic intermediate to yield the stable, aromatic pyrazole ring.[3][4]
Q2: What are the typical solvents and catalysts used?
A2: Common solvents include ethanol, 1-propanol, and glacial acetic acid.[2][3][4] Glacial acetic acid can also serve as the acid catalyst.[2][3][4] In some cases, the reaction can be run neat (without a solvent) by simply heating the reactants.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the reaction's progress.[2][3][4] By spotting the reaction mixture alongside the starting 1,3-dicarbonyl compound, you can observe the consumption of the starting material and the formation of the product spot.
Q4: What safety precautions should I take when handling hydrazine and its derivatives?
A4: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[2][4]
Data Presentation
Table 1: Summary of Reaction Conditions for Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Phenylhydrazine | None | None | 135-145 | 1 | Good |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial Acetic Acid | ~100 | 1 | High |
| Acetylacetone | Peptide-hydrazide | 6 M GdmCl | Varied (pH dependent) | 25 | 2 | Variable |
| Ethyl acetoacetate | Phenylhydrazine HCl | EtOH/AcOH | Acetic Acid | 23 | 4 | - |
Note: Yields are often substrate-dependent and the conditions listed are starting points for optimization.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [7]
-
Reactant Addition: In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). This addition can be exothermic.[4][7]
-
Heating: Assemble a reflux condenser and heat the mixture for 1 hour at 135–145 °C.[7]
-
Isolation: After heating, transfer the resulting heavy syrup to a beaker and cool it in an ice-water bath.[7]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously until the crude pyrazolone product crystallizes.[7]
-
Purification: Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.[7] The crude product can be recrystallized from ethanol.[7]
Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [2]
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[2]
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Monitoring: Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[2]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[2]
-
Isolation: Filter the mixture with a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2]
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. rsc.org [rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of reacting a methyl or ethyl pyrazole-3-carboxylate with hydrazine hydrate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation of the pyrazole ester or hydrazine hydrate. 3. Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical protocol involves refluxing for several hours. 2. Verify starting material quality: Use freshly distilled or commercially available high-purity starting materials. Ensure hydrazine hydrate is stored properly to prevent decomposition. 3. Solvent selection: Ethanol or methanol are commonly used and effective solvents. Ensure the solvent is anhydrous if moisture is a concern. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions: Competing reactions can lead to the formation of byproducts. 2. Presence of regioisomers: If the starting pyrazole ester is a mixture of regioisomers, the final product will also be a mixture. | 1. Control reaction temperature: Running the reaction at a lower temperature may help to minimize the formation of side products, although this may require a longer reaction time. 2. Purification: Utilize column chromatography (silica gel) with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the desired product from byproducts. Recrystallization from a suitable solvent like ethanol can also be effective. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is inherently an oil: While this compound is typically a solid, impurities can lower its melting point. | 1. Thorough purification: Ensure all solvent is removed under reduced pressure. If impurities are suspected, purify by column chromatography before attempting crystallization. 2. Induce crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling the solution to a lower temperature. |
| Discolored Product (Yellow or Brown) | 1. Impurities in hydrazine: Commercial hydrazine can contain colored impurities. 2. Decomposition: The product or starting materials may be degrading due to excessive heat or prolonged reaction times. | 1. Use high-purity hydrazine: Use freshly opened or purified hydrazine hydrate. 2. Minimize heat exposure: Use the minimum necessary temperature and time for the reaction. Purification by recrystallization, potentially with the use of activated charcoal, can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
Q1: What is the most common synthetic route to this compound?
The most prevalent method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 1-methyl-1H-pyrazole-3-carboxylate, with hydrazine hydrate in a suitable solvent like ethanol or methanol.
Q2: What are the typical reaction conditions for the hydrazinolysis of ethyl 1-methyl-1H-pyrazole-3-carboxylate?
While specific conditions can vary, a general procedure involves refluxing a solution of ethyl 1-methyl-1H-pyrazole-3-carboxylate with an excess of hydrazine hydrate in ethanol for several hours. Monitoring the reaction by TLC is recommended to determine completion.
Q3: I am having trouble with the direct conversion of the ethyl ester to the carbohydrazide. Are there alternative routes?
Yes, if the direct hydrazinolysis is problematic, an alternative two-step process can be employed. First, the ethyl 1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to 1-methyl-1H-pyrazole-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which readily reacts with hydrazine to yield the desired carbohydrazide.
Side Reactions and Byproducts
Q4: What are the potential side reactions when synthesizing this compound?
Common side reactions are often related to the reactivity of hydrazine and the stability of the pyrazole ring under the reaction conditions. These can include:
-
Incomplete reaction: Leaving unreacted starting ester in the final product.
-
Formation of regioisomers: If the synthesis of the starting pyrazole ester is not regioselective, you may carry over a mixture of 1-methyl-1H-pyrazole-3-carboxylate and 1-methyl-1H-pyrazole-5-carboxylate, leading to a mixture of carbohydrazide isomers.
-
Ring opening: Under harsh conditions (e.g., strong base or high temperatures for extended periods), the pyrazole ring could potentially open, though this is less common under standard hydrazinolysis conditions.
-
Formation of di-acylated hydrazine: Although less common with carbohydrazide formation, it is possible for a molecule of hydrazine to react with two molecules of the ester.
Q5: How can I identify common byproducts?
A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): To quickly assess the purity of the reaction mixture and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and any isolated byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
Purification and Characterization
Q6: What are the recommended methods for purifying this compound?
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. Ethanol is a commonly used solvent for recrystallization.
-
Column Chromatography: If recrystallization is ineffective or if there are multiple byproducts, silica gel column chromatography using a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is recommended.
Q7: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
While the exact chemical shifts can vary slightly depending on the solvent and instrument, the following are approximate expected values:
| ¹H NMR | Approximate δ (ppm) | Multiplicity | Assignment |
| Pyrazole-H4 | ~6.5 | d | CH |
| Pyrazole-H5 | ~7.5 | d | CH |
| N-CH₃ | ~3.9 | s | CH₃ |
| NH₂ | ~4.4 | br s | NH₂ |
| NH | ~9.2 | br s | NH |
| ¹³C NMR | Approximate δ (ppm) | Assignment |
| C=O | ~160 | Carbonyl |
| C3 | ~145 | Pyrazole C |
| C5 | ~130 | Pyrazole C |
| C4 | ~107 | Pyrazole C |
| N-CH₃ | ~39 | Methyl |
Note: d = doublet, s = singlet, br s = broad singlet.
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
how to prevent regioisomer formation in pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioisomer formation in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control so critical?
A: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[3]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr synthesis of pyrazoles?
A: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] When the dicarbonyl is unsymmetrical, the regiochemical outcome is governed by a sensitive interplay of several factors:[2][5][6]
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Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[3][6]
-
Electronic Effects: The electronic nature of the substituents is a key driver. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][6]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][3] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and influencing which nitrogen atom initiates the attack.[1][6]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[1] Notably, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of one regioisomer over the other compared to conventional solvents like ethanol.[6][7]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the regioisomers formed.[1][6]
Q3: I have already synthesized a mixture of regioisomers. What is the best approach to separate them?
A: If a mixture of pyrazole regioisomers has already been formed, the primary method for separation is chromatography.
-
Analytical Assessment (TLC): First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.
-
Preparative Separation (Column Chromatography): Once an optimal solvent system is identified, use flash column chromatography on silica gel to separate the mixture on a preparative scale. Carefully collect the fractions and analyze them by TLC to pool the pure fractions of each regioisomer.[1]
Troubleshooting Guides
Issue 1: My Knorr synthesis is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
If your standard Knorr condensation (e.g., in ethanol) is unselective, consider the following modifications to favor the formation of a single isomer.
-
Troubleshooting Action 1: Change the Solvent. This is often the most effective and simplest modification. Switch from standard alcohols like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity, often favoring the isomer resulting from the initial attack of the hydrazine's NH₂ group at the more electrophilic or less hindered carbonyl carbon.[7]
-
Troubleshooting Action 2: Adjust the pH. The reaction's regioselectivity is often pH-dependent.[5] Try running the reaction under acidic conditions (e.g., using acetic acid as a solvent or co-solvent) or basic conditions to see if it favors one isomer. Acid catalysis can influence the rate of pyrazole formation and subsequent side reactions.[8]
-
Troubleshooting Action 3: Modify the Temperature. Lowering the reaction temperature may favor the kinetically controlled product, while raising it may favor the thermodynamically more stable product. Experiment with running the reaction at 0 °C, room temperature, and reflux to determine the effect on the isomer ratio.
Issue 2: I need absolute regiocontrol. Are there alternatives to the Knorr synthesis from 1,3-diketones?
Yes, when the Knorr synthesis fails to provide adequate selectivity, several alternative strategies can provide a single, predictable regioisomer.
-
Strategy 1: Synthesis from α,β-Unsaturated Carbonyls (e.g., Chalcones). The reaction of α,β-unsaturated ketones or aldehydes with substituted hydrazines is a powerful method.[4][9] The reaction typically proceeds via a Michael addition followed by cyclization and dehydration (or oxidation of an intermediate pyrazoline) to yield a single pyrazole regioisomer.[10][11]
-
Strategy 2: Use of 1,3-Dicarbonyl Surrogates. Instead of a symmetrical diketone, use a precursor where the two electrophilic centers have highly differentiated reactivity. Examples include β-enaminones and acetylenic (α,β-ethynyl) ketones, which direct the initial nucleophilic attack of the hydrazine to a specific position.[1]
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Strategy 3: 1,3-Dipolar Cycloaddition. This method offers excellent regiocontrol. A 1,3-dipole, such as a nitrilimine generated in situ from an N-arylhydrazone, can react with an alkyne or a surrogate.[4][12] The regioselectivity is governed by the electronic properties of the dipole and the dipolarophile.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Substituted Hydrazines
This table summarizes the profound effect of solvent choice on the ratio of regioisomers formed. Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group of the diketone, while Regioisomer B has the N-substituent adjacent to the R² group.
| Entry | R¹ | R² | Hydrazine | Solvent | Ratio (A:B) | Total Yield (%) | Reference(s) |
| 1 | CH₃ | CF₃ | Methylhydrazine | Ethanol | 50:50 | 85 | [7] |
| 2 | CH₃ | CF₃ | Methylhydrazine | TFE | 95:5 | 90 | [7] |
| 3 | CH₃ | CF₃ | Methylhydrazine | HFIP | >99:1 | 92 | [7] |
| 4 | Ph | CF₃ | Methylhydrazine | Ethanol | 45:55 | 88 | [7] |
| 5 | Ph | CF₃ | Methylhydrazine | TFE | 94:6 | 91 | [7] |
| 6 | Ph | CF₃ | Phenylhydrazine | Ethanol | 52:48 | 80 | [3] |
| 7 | Ph | CF₃ | Phenylhydrazine | TFE | 90:10 | 85 | [3] |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Protocol 1: Highly Regioselective Knorr Synthesis Using Fluorinated Alcohols
This protocol describes a general procedure for the synthesis of N-substituted pyrazoles with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.[1][7]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE (approx. 0.2-0.5 M concentration).
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the TFE under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Regioselective Synthesis from an α,β-Unsaturated Ketone (Chalcone)
This protocol provides a method for the synthesis of 1,3,5-triarylpyrazoles from a chalcone and a hydrazine under microwave irradiation.[6]
Materials:
-
α,β-Unsaturated ketone (chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the chalcone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-20 minutes. (Note: Conditions must be optimized for specific substrates).
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Protocol 3: Regioselective 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[12]
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Potassium tert-butoxide (2.5 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide in portions.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Competing pathways in Knorr synthesis leading to two possible regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazole synthesis [organic-chemistry.org]
troubleshooting low yield in pyrazole carbohydrazide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole carbohydrazide. Our aim is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carbohydrazide synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields in pyrazole carbohydrazide synthesis can be attributed to several factors, ranging from the choice of starting materials to suboptimal reaction conditions. A primary challenge is that the direct synthesis from 5-benzamidopyrazole-4-carboxylic acid ethyl esters and hydrazine hydrate is often unsuccessful.[1][2] Key areas to investigate include:
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Inappropriate Starting Material: The use of ethyl 1-phenyl-5-benzamidopyrazole-4-carboxylate with hydrazine hydrate may lead to the formation of a 5-amino derivative as a side product, where the benzoyl group is lost, rather than the desired carbohydrazide.[1]
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Side Reactions: The formation of isomeric impurities is a known issue. For instance, intramolecular benzoyl migration can lead to the formation of 5-aminopyrazole-4-(N-benzoyl)hydrazides.[1][2]
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Incomplete Reaction: The reaction may not be proceeding to completion due to non-optimal conditions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[3]
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Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the molar ratio of reactants play a critical role. For example, reacting 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester with a 1:5 molar ratio of hydrazine hydrate in ethanol for 15 hours at reflux showed no transformation of the ester.[1]
Q2: I am observing the formation of an unexpected isomer. How can I identify and minimize it?
A2: A common isomeric impurity in the synthesis of 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide is the corresponding 5-aminopyrazole-4-(N-benzoyl)hydrazide.[1] This occurs due to an intramolecular benzoyl migration.
Identification: The two isomers can be distinguished by their spectral data. For example, in ¹H NMR, the hydrazide amino group protons of the desired product appear at a different chemical shift (e.g., δ 4.39) compared to the amino group on the pyrazole nucleus of the isomeric impurity (e.g., δ 6.40).[1]
Minimization: The formation of this isomer is inherent to the molecular structure. However, optimizing the reaction conditions, such as reaction time and temperature, may help to favor the formation of the desired product. A successful reported method to achieve high yields (70-90%) of the desired carbohydrazide involves using 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives as starting material instead of the corresponding ethyl ester.[1][2]
Q3: What is the recommended synthetic route to achieve a high yield of pyrazole carbohydrazide?
A3: Based on reported findings, the direct hydrazinolysis of 5-benzamidopyrazole-4-carboxylic acid ethyl esters is often problematic.[1] A more reliable and high-yielding method involves a two-step process:
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Synthesis of Pyrazolo[3,4-d]1,3-oxazin-4(1H)-one: Start with the corresponding 5-benzamidopyrazole-4-carboxylic acid.
-
Reaction with Hydrazine Hydrate: React the resulting pyrazolo-oxazinone derivative with hydrazine hydrate. This method has been reported to produce 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives in 70–90% yields.[1][2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues in your pyrazole carbohydrazide synthesis.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole carbohydrazide synthesis.
Data Presentation
Table 1: Comparison of Synthetic Routes for 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |
| 1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester | Hydrazine Hydrate | Ethanol | Reflux, 15 hours | No reaction | [1] |
| 1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester | Hydrazine Hydrate | Neat | Reflux, 5 hours | Forms 5-amino derivative | [1] |
| 1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one | Hydrazine Hydrate | Ethanol | Reflux, 2 hours | 75% | [1] |
Experimental Protocols
High-Yield Synthesis of 1-R-5-(substituted)benzamidopyrazole-4-carbohydrazides
This protocol is adapted from a successful reported synthesis.[1]
Starting Material: 1-R-6-(substituted)phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative.
Procedure:
-
Dissolve the pyrazolo-oxazinone derivative (6 mmol) in absolute ethanol (40 ml).
-
Add hydrazine hydrate (99% solution, 0.3 ml, 6 mmol).
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Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress using TLC.
-
After completion, allow the mixture to cool to room temperature.
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The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Dry the product under vacuum.
Diagram: Experimental Workflow for High-Yield Synthesis
Caption: Experimental workflow for the high-yield synthesis of pyrazole carbohydrazide.
References
Technical Support Center: Purification of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of pyrazole derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrazole derivatives?
A1: The primary methods for purifying pyrazole derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the physical properties of the compound (solid or oil), the nature of the impurities, and the required purity level. For solid compounds, recrystallization is often the first choice due to its simplicity and scalability.[2] Column chromatography is a more versatile technique for separating compounds with similar polarities, including regioisomers, and for purifying oils.[1][3]
Q2: My pyrazole synthesis reaction mixture is a dark color. How can I remove colored impurities?
A2: Colored impurities are common in pyrazole synthesis, often arising from side reactions involving the hydrazine starting material.[1] During recrystallization, these can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. However, use activated charcoal judiciously as it can also adsorb the desired product, potentially reducing the yield.
Q3: How can I remove residual hydrazine from my pyrazole product?
A3: Residual hydrazine hydrate is a common impurity that can be challenging to remove. One effective method is azeotropic distillation with a solvent like xylene.[4] The xylene-hydrazine azeotrope evaporates, removing the hydrazine from the product.[4] Another approach is to perform an acidic wash during workup to convert the basic hydrazine into a water-soluble salt, which can then be removed in the aqueous phase.
Q4: My purified pyrazole derivative is unstable and decomposes over time. What are the best storage practices?
A4: Some pyrazole derivatives, particularly pyrazolines, can be susceptible to oxidation, which may cause them to turn brown.[5] To prevent degradation, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[5] Protecting the compound from light and heat by storing it in a dark, cold place (0-8 °C) can also significantly improve its stability.[5]
Troubleshooting Guides
Recrystallization Troubleshooting
Issue 1: My pyrazole derivative is "oiling out" instead of crystallizing.
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Symptom: The compound precipitates from the solution as a liquid instead of forming solid crystals.
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Cause: This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solutions:
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Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[2]
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Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to induce crystallization.[2]
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Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[2]
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Seed Crystals: Introduce a small crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[2]
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Issue 2: The recrystallization yield is very low.
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Symptom: Only a small amount of purified product is recovered.
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Cause: This can be due to using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[2]
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Thorough Cooling: Ensure the solution is cooled sufficiently, possibly in an ice bath, to maximize precipitation.[2]
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.
-
Column Chromatography Troubleshooting
Issue 3: I am unable to separate regioisomers of my pyrazole derivative.
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Symptom: Two or more spots with very close Rf values are observed on TLC, and column chromatography does not provide baseline separation.
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Cause: Regioisomers often have very similar polarities, making them difficult to separate on standard silica gel.[1]
-
Solutions:
-
Optimize Eluent System: Carefully screen different solvent systems. A less polar solvent system may improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reversed-phase silica gel.[1]
-
Fractional Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective separation method.[1][6]
-
Issue 4: My pyrazole derivative is streaking on the TLC plate and eluting slowly from the column.
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Symptom: The compound appears as a long streak on the TLC plate instead of a compact spot.
-
Cause: This is often due to the basic nature of the pyrazole ring interacting strongly with the acidic silica gel.
-
Solutions:
Data Presentation
Table 1: Common Solvents for Pyrazole Derivative Recrystallization
| Solvent/Solvent System | Polarity | Comments |
| Ethanol, Methanol, Isopropanol | Protic, Polar | Good general-purpose solvents for many pyrazole derivatives.[2] |
| Water | Protic, Very Polar | Useful for more polar pyrazoles; often used as an anti-solvent.[2] |
| Ethyl Acetate/Hexane | Aprotic, Mid-Polarity | A common mixed solvent system that offers good solubility control.[2] |
| Acetone/Hexane | Aprotic, Mid-Polarity | Another effective mixed solvent system.[2] |
| Cyclohexane, Petroleum Ether | Aprotic, Non-Polar | Suitable for less polar pyrazole derivatives.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is a standard method for purifying solid pyrazole derivatives.
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Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves.[2] Add more solvent dropwise if necessary to achieve full dissolution.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal.
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Dissolution: Dissolve the crude pyrazole compound in a minimal amount of a hot "good" solvent in which it is readily soluble.[2]
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent) dropwise until the solution becomes turbid. The anti-solvent should be miscible with the "good" solvent.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.
Visualizations
Caption: Troubleshooting workflow for pyrazole derivative crystallization.
Caption: General purification strategy for pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
stability issues of 1-methyl-1H-pyrazole-3-carbohydrazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-1H-pyrazole-3-carbohydrazide in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
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pH: The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
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Temperature: Higher temperatures typically accelerate the rate of degradation.
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Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.[1][2]
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Presence of Oxidizing Agents: Although the pyrazole ring is relatively stable, strong oxidizing agents may cause degradation.[1]
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Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may participate in hydrolysis reactions.
Q2: I am observing a loss of potency of my this compound solution over time. What could be the cause?
A2: A loss of potency is likely due to chemical degradation. The most probable cause is hydrolysis of the carbohydrazide moiety, especially if the solution is aqueous and not at a neutral pH. To confirm this, you can perform a forced degradation study under acidic, basic, and neutral conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, solutions of this compound should be:
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Stored at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.
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Protected from light by using amber vials or by wrapping the container in aluminum foil.[2]
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Prepared in a suitable, dry, aprotic solvent if long-term storage in solution is required. If an aqueous solution is necessary, it is best to prepare it fresh before use.
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Buffered to a neutral pH if an aqueous solution must be stored for a short period.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the structure, the primary degradation product from hydrolysis would be 1-methyl-1H-pyrazole-3-carboxylic acid and hydrazine.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Solution
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Symptom: A solid precipitate forms in your solution of this compound.
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Possible Cause 1: Poor Solubility: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.
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Possible Cause 2: Degradation: A degradation product with lower solubility than the parent compound may be forming and precipitating.
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Solution: Analyze the precipitate to identify its chemical structure. This can help in identifying the degradation pathway. Consider the stability recommendations regarding pH, temperature, and light to minimize degradation.
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Issue 2: Inconsistent Results in Biological Assays
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Symptom: You are observing high variability in the results of your biological assays using solutions of this compound.
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Possible Cause: Solution Instability: The compound may be degrading in the assay medium over the time course of the experiment.
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Solution: Prepare fresh solutions immediately before each experiment. If the assay involves prolonged incubation, assess the stability of the compound under the specific assay conditions (e.g., temperature, pH of the medium). It may be necessary to add the compound at the last possible moment.
-
Data on Solution Stability
The following tables provide hypothetical stability data for this compound under various conditions to illustrate potential degradation trends.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 25°C.
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 3.0 | 85.2% | 65.7% |
| 5.0 | 95.1% | 88.3% |
| 7.0 | 99.5% | 98.1% |
| 9.0 | 92.4% | 80.5% |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 7.0 aqueous buffer).
| Temperature | % Remaining after 7 days |
| 4°C | 97.2% |
| 25°C | 90.5% |
| 40°C | 75.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours.
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Photodegradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) to a light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark.
3. Analysis:
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At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
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Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of the remaining parent compound and to detect the formation of degradation products.
Protocol 2: HPLC Method for Stability Testing
This is a general HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is a two-step process. The first step involves the synthesis of an alkyl 1-methyl-1H-pyrazole-3-carboxylate, typically the ethyl or methyl ester. This is followed by the hydrazinolysis of the ester with hydrazine hydrate to yield the desired this compound.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Potential impurities can arise from both stages of the synthesis. Key impurities to monitor include:
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Unreacted Starting Materials: Residual ethyl 1-methyl-1H-pyrazole-3-carboxylate or 1-methyl-1H-pyrazole-3-carboxylic acid.
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Isomeric Impurities: Formation of the regioisomeric 1-methyl-1H-pyrazole-5-carbohydrazide is possible if the pyrazole ring synthesis is not regioselective.
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Over-reaction Product: Formation of 1,2-di(1-methyl-1H-pyrazole-3-carbonyl)hydrazine, where two molecules of the ester react with one molecule of hydrazine.
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Byproducts from Starting Materials: Impurities present in the initial pyrazole or hydrazine starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the reaction progress. A suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting ester from the more polar carbohydrazide product. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
A4: Recrystallization is the most common method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If significant impurities remain, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction: The reaction of the ester with hydrazine hydrate may not have gone to completion. | - Increase the reaction time and/or temperature. Refluxing in ethanol for several hours is a common procedure. - Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents). |
| Product loss during work-up: The product may be partially soluble in the work-up solvents. | - Ensure the reaction mixture is sufficiently cooled before filtering the precipitated product. - If the product is in the filtrate, concentrate the solution and attempt to precipitate the product by adding a non-polar solvent or by further cooling. |
| Degradation of starting material or product: The ester or hydrazide may be unstable under the reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Avoid excessively high temperatures or prolonged reaction times if degradation is suspected. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Identification Method | Suggested Remediation |
| Ethyl 1-methyl-1H-pyrazole-3-carboxylate (Starting Material) | HPLC, GC-MS, 1H NMR (presence of ethyl group signals) | - Extend the reaction time or increase the amount of hydrazine hydrate. - Purify the product by recrystallization; the ester is typically more soluble in common organic solvents than the hydrazide. |
| 1-methyl-1H-pyrazole-3-carboxylic acid | HPLC, 1H NMR (presence of a broad carboxylic acid proton signal) | - This impurity arises from the hydrolysis of the starting ester. Ensure anhydrous conditions are maintained during the esterification step. - Wash the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate) to remove the acidic impurity. |
| 1,2-di(1-methyl-1H-pyrazole-3-carbonyl)hydrazine | HPLC, Mass Spectrometry (molecular weight corresponding to the di-acylated product) | - Use a larger excess of hydrazine hydrate to favor the formation of the mon-acylated product. - This byproduct is often less soluble than the desired product and may be removed by fractional crystallization. |
| Isomeric Pyrazole (e.g., 1-methyl-1H-pyrazole-5-carbohydrazide) | HPLC, 1H and 13C NMR (different chemical shifts for pyrazole ring protons and carbons) | - This impurity originates from the synthesis of the pyrazole ring. Optimize the regioselectivity of the initial pyrazole synthesis. - Separation of regioisomers can be challenging and may require careful column chromatography. |
Experimental Protocols
Synthesis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate
This procedure is a representative method and may require optimization based on laboratory conditions and reagent purity.
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Esterification of 1-methyl-1H-pyrazole-3-carboxylic acid:
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To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-1H-pyrazole-3-carboxylate. The product can be purified by vacuum distillation or column chromatography if necessary.
-
Synthesis of this compound
-
Hydrazinolysis of Ethyl 1-methyl-1H-pyrazole-3-carboxylate:
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Dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (5-10 volumes).
-
Add hydrazine hydrate (3-5 eq) dropwise to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
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Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate as a white solid.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity identification and resolution.
improving the regioselectivity of pyrazole formation with fluorinated alcohols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of fluorinated alcohols to improve the regioselectivity of pyrazole formation from 1,3-dicarbonyl compounds and monosubstituted hydrazines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?
The primary challenge is controlling regioselectivity. The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of a mixture of two pyrazole regioisomers, which are often difficult to separate.[1][2][3] In conventional solvents like ethanol, this reaction often results in poor regioselectivity or yields the undesired 5-fluoroalkyl pyrazole as the major product.[1]
Q2: How do fluorinated alcohols improve the regioselectivity of pyrazole formation?
Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents dramatically increases the regioselectivity of the condensation reaction.[1][2] These solvents are non-nucleophilic and enhance the electrophilic character of the carbonyl group attached to the electron-withdrawing group (e.g., a trifluoromethyl group). This directs the initial attack of the more nucleophilic nitrogen of the hydrazine, leading to a higher proportion of the desired pyrazole isomer.[1] HFIP, in particular, has been shown to provide excellent regioselectivity, often yielding the desired product almost exclusively.[1]
Q3: What is the proposed mechanism for improved regioselectivity in fluorinated alcohols?
The proposed mechanism suggests that in fluorinated alcohols, the reaction proceeds through a specific pathway that favors the formation of one regioisomer. The fluorinated solvent activates the carbonyl group adjacent to the electron-withdrawing substituent (e.g., CF₃). The more nucleophilic nitrogen atom of the monosubstituted hydrazine then preferentially attacks this activated carbonyl. This is followed by cyclization and dehydration to yield the major pyrazole product.[1][4] In contrast, traditional solvents like ethanol can compete with the hydrazine as a nucleophile, leading to lower regioselectivity.[1]
Q4: Can I use alternative methods if fluorinated alcohols do not provide sufficient regioselectivity?
Yes, several other methods exist for the regioselective synthesis of pyrazoles. These include:
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Using 1,3-dicarbonyl surrogates like β-enaminones or acetylenic ketones to direct the initial nucleophilic attack.[5]
-
1,3-Dipolar Cycloaddition , which involves reacting a diazo compound with an alkyne or alkene, offering excellent control over regioselectivity.[5]
-
Multicomponent reactions that combine three or more reactants in a single step.[5]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers, even in TFE.
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Problem: The regioselectivity of the reaction is insufficient. While TFE improves selectivity compared to ethanol, it may not be sufficient for all substrates.
-
Solution 1: Switch to a more effective solvent. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is a stronger hydrogen bond donor and has been shown to provide higher regioselectivity than TFE in many cases.[1] Compare the ratios in Table 1 for your specific substrate type.
-
Solution 2: Analyze Substrate Electronics. The electronic properties of the substituents on your 1,3-dicarbonyl compound play a crucial role. A less-defined electronic difference between the two carbonyl groups can lead to lower selectivity. If possible, modifying the substituents to enhance this difference could improve the outcome.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current conditions.[5]
-
Solution 1: Re-evaluate the nucleophilicity of the hydrazine. With phenylhydrazine, the NH₂ group is the more nucleophilic nitrogen. With methylhydrazine, the substituted nitrogen is less nucleophilic.[1] The use of fluorinated alcohols generally directs the reaction to yield 5-aryl/alkyl-3-fluoroalkyl pyrazoles as the major product.[1] Ensure this aligns with your desired product structure.
-
Solution 2: Lower the reaction temperature. Running the reaction at a lower temperature may enhance the kinetic control of the reaction, potentially favoring the desired isomer.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: Pyrazole regioisomers can be difficult to separate due to their similar physical properties.
-
Solution: Chromatographic Separation.
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation between the two isomers.[5]
-
Flash Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[5] Careful fraction collection is critical.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
This table summarizes the results from the reaction of N-methyl and N-phenylhydrazine with various 1,3-dicarbonyl derivatives in ethanol (EtOH), 2,2,2-trifluoroethanol (TFE), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The data shows the ratio of the two possible pyrazole regioisomers.
| Entry | R¹ | R² | R³ (Hydrazine) | Product Ratio (Desired:Undesired) in EtOH | Product Ratio (Desired:Undesired) in TFE | Product Ratio (Desired:Undesired) in HFIP |
| 1 | 2-Furyl | CF₃ | CH₃ | 36:64 | 85:15 | 97:3 |
| 2 | 2-Furyl | CF₂CF₃ | CH₃ | 64:36 | 98:2 | >99:<1 |
| 3 | 2-Furyl | CF₂CH₃ | CH₃ | 45:55 | 98:2 | 98:2 |
| 4 | 2-Furyl | CO₂Et | CH₃ | 44:56 | 89:11 | 93:7 |
| 5 | Ph | CF₃ | CH₃ | 36:64 | 79:21 | 92:8 |
| 6 | PMP | CF₃ | CH₃ | 30:70 | 80:20 | 88:12 |
| 7 | 2-Furyl | CF₃ | Ph | 48:52 | 87:13 | 97:3 |
Data adapted from J. Org. Chem. 2008, 73 (9), pp 3523–3529.[1] PMP = p-methoxyphenyl
Experimental Protocols
General Procedure for the Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols
This protocol is a general guideline for the reaction of a 1,3-dicarbonyl compound with a monosubstituted hydrazine in a fluorinated alcohol solvent.
-
Reagent Preparation: To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in the selected fluorinated alcohol (TFE or HFIP, approx. 0.2 M concentration), add the monosubstituted hydrazine (1.1 equiv).
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Reaction Execution: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reactions are typically complete in less than one hour.[1]
-
Workup:
-
Remove the fluorinated alcohol solvent under reduced pressure (in vacuo).
-
Perform an aqueous workup by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02533A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
challenges in scaling up the synthesis of 1-methyl-1H-pyrazole-3-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-methyl-1H-pyrazole-3-carbohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure adequate mixing, especially in larger vessels. - Verify the quality and purity of starting materials (ethyl 1-methyl-1H-pyrazole-3-carboxylate and hydrazine hydrate). |
| Product loss during workup | - Optimize extraction solvent and pH. - Use a continuous extraction method for large volumes. - Minimize transfer steps. | |
| Formation of Impurities/By-products | Side reactions due to high temperature | - Lower the reaction temperature and extend the reaction time. - Implement controlled, slow addition of hydrazine hydrate to manage the exotherm. |
| Presence of unreacted starting materials | - Increase the molar excess of hydrazine hydrate. - Monitor the reaction progress using TLC or HPLC to ensure completion. | |
| Formation of regioisomers | - While less common in this specific synthesis, if observed, consider alternative synthetic routes that offer better regioselectivity. | |
| Exothermic Reaction/Thermal Runaway | Poor heat dissipation at larger scales | - Immediate Action: Stop the addition of reagents and apply maximum cooling. - Preventative Measures: - Use a reactor with adequate cooling capacity. - Dilute the reaction mixture with an appropriate solvent. - Add hydrazine hydrate portion-wise or via a syringe pump to control the rate of reaction. |
| Product Degradation | Instability at elevated temperatures | - Keep reaction and purification temperatures as low as possible. - Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. |
| Difficulty in Purification | Product and impurities have similar physical properties | - Screen a variety of solvents for recrystallization to find one that provides good separation. - For column chromatography, experiment with different solvent systems and stationary phases. |
| Handling of Hydrazine Hydrate | Safety hazards (toxicity, flammability) | - Always handle hydrazine hydrate in a well-ventilated fume hood with appropriate personal protective equipment (PPE). - Have a quench solution (e.g., a dilute solution of sodium hypochlorite) readily available in case of spills. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the hydrazinolysis of a corresponding ester, typically ethyl 1-methyl-1H-pyrazole-3-carboxylate, with hydrazine hydrate. This reaction is usually carried out in a suitable solvent like ethanol.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety concerns are associated with the use of hydrazine hydrate, which is toxic, flammable, and can cause exothermic reactions. Proper handling procedures, including the use of personal protective equipment and a well-ventilated area, are crucial. On a larger scale, the potential for a thermal runaway is a significant hazard that must be managed through controlled addition of reagents and efficient cooling.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A spot-to-spot comparison of the reaction mixture with the starting material will indicate the consumption of the ester and the formation of the product.
Q4: What are the typical impurities I might encounter?
A4: Common impurities include unreacted starting materials (the pyrazole ester) and potentially by-products from side reactions, especially if the reaction temperature is not well-controlled.
Q5: What is the best way to purify the final product on a larger scale?
A5: Recrystallization is often the most practical method for purifying this compound on a large scale. The choice of solvent is critical and should be determined through small-scale screening experiments. Ethanol or a mixture of ethanol and water is often a good starting point.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for your specific setup.
| Parameter | Condition A (Lab Scale) | Condition B (Optimized Scale-Up) |
| Starting Ester | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Ethyl 1-methyl-1H-pyrazole-3-carboxylate |
| Hydrazine Hydrate (molar eq.) | 3 | 5 |
| Solvent | Ethanol | Ethanol |
| Temperature (°C) | 80 (Reflux) | 60-70 (Controlled) |
| Reaction Time (h) | 6 | 12 |
| Yield (%) | 85 | 92 |
| Purity (by HPLC, %) | 95 | >98 |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl 1-methyl-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol (10 volumes).
-
To this solution, add hydrazine hydrate (5 equivalents) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for synthesis optimization.
Logical Relationships in Synthesis
Caption: Key parameter relationships in the synthesis.
Technical Support Center: Degradation Pathways of Pyrazole Carbohydrazide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of pyrazole carbohydrazide compounds. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazole carbohydrazide compounds?
A1: Pyrazole carbohydrazide compounds are susceptible to degradation through several pathways, primarily targeting the carbohydrazide moiety and the pyrazole ring. The main degradation routes include hydrolysis, oxidation, photolysis, and thermolysis.[1][2][3] The specific pathway and resulting degradants depend on the stress conditions applied.
Q2: What are the expected products of hydrolytic degradation?
A2: Under hydrolytic conditions (acidic or basic), the carbohydrazide moiety is the most likely site of degradation. The primary hydrolysis product is typically the corresponding pyrazole carboxylic acid, formed by the cleavage of the C-N bond of the carbohydrazide. Further degradation, such as decarboxylation of the resulting carboxylic acid, may occur under harsh conditions. The pyrazole ring itself is generally more stable to hydrolysis but can be affected by extreme pH and heat.[4][5][6]
Q3: How does oxidation affect pyrazole carbohydrazide compounds?
A3: The carbohydrazide and the pyrazole ring are both susceptible to oxidation. The hydrazinyl group in carbohydrazide is prone to oxidation, which can lead to the formation of various oxidized species, including the corresponding pyrazole carboxylic acid or even cleavage of the carbohydrazide group.[1][7] The pyrazole ring can also be oxidized, potentially leading to ring-opened products or the formation of hydroxylated derivatives.[8]
Q4: Are pyrazole carbohydrazide compounds sensitive to light?
A4: Yes, photolytic degradation can occur, especially upon exposure to UV light.[1][3][9] The energy from the light can induce cleavage of bonds within the molecule, leading to a variety of degradation products. The specific photoproducts will depend on the substitution pattern of the pyrazole ring and the presence of other chromophores in the molecule.
Q5: What happens to these compounds at elevated temperatures?
A5: Thermally, pyrazole carbohydrazide compounds can undergo decomposition. The carbohydrazide moiety can decompose at elevated temperatures, potentially yielding hydrazine and carbon dioxide, or ammonia, nitrogen, and hydrogen at higher temperatures.[1][10] The stability of the pyrazole ring to heat is generally high, but the overall stability of the molecule will be influenced by its substituents.
Troubleshooting Guides
Problem 1: Poor separation of the parent compound and its degradation products in HPLC.
-
Possible Cause: Inappropriate mobile phase composition or column chemistry.
-
Solution:
-
Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A gradient elution may be necessary to resolve closely eluting peaks.
-
Adjust pH: Vary the pH of the aqueous buffer to alter the ionization state of the analyte and its degradants, which can significantly impact retention times.
-
Change Column: If optimization of the mobile phase is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.
-
Problem 2: Difficulty in identifying unknown degradation products by mass spectrometry (MS).
-
Possible Cause: Low abundance of the degradant, complex fragmentation patterns, or isobaric interferences.
-
Solution:
-
Concentrate the Sample: If the degradant is present at low levels, concentrate the sample before MS analysis.
-
High-Resolution MS (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradant.
-
Tandem MS (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the unknown peaks. Comparing these patterns to the fragmentation of the parent compound can provide clues about the structure of the degradant.
-
Forced Degradation of Standards: If suspected degradation products are commercially available or can be synthesized, analyze them under the same MS conditions to confirm their identity.
-
Problem 3: Inconsistent degradation profiles between experiments.
-
Possible Cause: Variability in stress conditions, sample handling, or analytical methodology.
-
Solution:
-
Standardize Protocols: Ensure that all experimental parameters (e.g., temperature, pH, light intensity, concentration of reagents) are tightly controlled and documented for each experiment.
-
Inert Atmosphere: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent. For hydrolytic and thermal studies where oxidation is not the intended pathway, consider performing the experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.[11]
-
Control of pH: Maintain a constant pH throughout the experiment, especially in hydrolytic studies, as pH can significantly influence degradation rates.
-
Consistent Sampling and Analysis: Use a consistent procedure for sampling, quenching the reaction (if necessary), and preparing the sample for analysis.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for a Model Pyrazole Compound (Celecoxib)
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation Observed |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 24 hours | No significant degradation |
| Base Hydrolysis | 0.1 N NaOH | 80°C | 24 hours | No significant degradation |
| Oxidation | 5% KMnO₄ | 80°C | 3 hours | Significant degradation (~18%) |
| Thermal | Dry Heat | 105°C | 24 hours | No significant degradation |
| Photolytic | UV light (254 nm) | Ambient | 24 hours | No significant degradation |
Data adapted from a study on Celecoxib, a compound containing a pyrazole ring.[12]
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole carbohydrazide compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C or 80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 N HCl.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% or 30% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
Monitor the reaction at various time points.
-
-
Sample Preparation and Analysis: Dilute the samples with the mobile phase to an appropriate concentration and analyze by HPLC.
Visualizations
Caption: General degradation pathways of pyrazole carbohydrazide compounds.
Caption: Workflow for studying pyrazole carbohydrazide degradation.
Caption: Troubleshooting logic for HPLC peak separation issues.
References
- 1. content.ampp.org [content.ampp.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion [jstage.jst.go.jp]
- 9. Photodegradation - Wikipedia [en.wikipedia.org]
- 10. onepetro.org [onepetro.org]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Inhibitors: Unveiling the Therapeutic Potential of 1-Methyl-1H-pyrazole-3-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant inhibitory drugs. This guide provides a comparative analysis of a representative pyrazole carbohydrazide derivative against established pyrazole-based inhibitors—Celecoxib, Rimonabant, and Sildenafil. By examining their inhibitory profiles, mechanisms of action, and associated signaling pathways, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Performance Comparison of Pyrazole Inhibitors
The inhibitory potency of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole inhibitors against their primary targets, offering a quantitative comparison of their performance.
| Compound | Target(s) | IC50 |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-glucosidase, α-amylase | 310.57 ± 2.67 µM, 182.19 ± 3.20 µM[1][2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | 40 nM[3] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | 13.6 nM[4] |
| Sildenafil | Phosphodiesterase 5 (PDE5) | 3.5 nM[5] |
Note: The data for the representative pyrazole carbohydrazide is for a derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, as public data for the parent compound, 1-methyl-1H-pyrazole-3-carbohydrazide, in a pharmacological context is limited. The synthesis of this derivative utilizes 5-methyl-1H-pyrazole-3-carbohydrazide as a precursor.[1][2]
Mechanisms of Action and Signaling Pathways
Understanding the molecular interactions and the signaling cascades affected by these inhibitors is paramount for predicting their therapeutic effects and potential side effects.
(E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide
This derivative of the target carbohydrazide has demonstrated moderate inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[1][2] By inhibiting these enzymes, the compound can potentially reduce postprandial hyperglycemia, suggesting a therapeutic application in the management of type 2 diabetes. The proposed mechanism involves the modulation of carbohydrate metabolism.
Celecoxib
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3][6] By selectively targeting COX-2 over COX-1, Celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7] Its mechanism also involves COX-independent pathways, including the induction of apoptosis and cell cycle arrest in cancer cells.[6]
Rimonabant
Rimonabant acts as an inverse agonist for the cannabinoid receptor CB1.[4][8] These receptors are primarily located in the central nervous system and peripheral tissues and are involved in regulating appetite and energy balance.[9] By blocking the CB1 receptor, Rimonabant was developed to reduce appetite and food intake.[10][11] However, it was withdrawn from the market due to severe psychiatric side effects.[12][13]
Sildenafil
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[5] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature. By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[14][15] This mechanism is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[5][16]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are essential. Below are generalized protocols for key assays used to evaluate the performance of pyrazole inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the potency of a compound in inhibiting a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., pyrazole derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescent ATP detection reagent (e.g., ADP-Glo™)
-
384-well white opaque plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Include a "no enzyme" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.
-
Data Analysis: Measure the luminescence using a luminometer. The amount of ATP consumed is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cultured cells.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., pyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include an untreated control and a vehicle (DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Computational Interaction Studies of (E)-N’-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with ?-Glucosidase and ?-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study [acikerisim.sakarya.edu.tr]
- 3. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 10. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unraveling the Structure-Activity Relationship of 1-Methyl-1H-pyrazole-3-carbohydrazide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 1-methyl-1H-pyrazole-3-carbohydrazide analogs, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for the rational design of more potent and selective drug candidates.
The pyrazole ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Among these, analogs of this compound have emerged as a promising class of compounds. The presence of the methyl group at the N1 position and the carbohydrazide moiety at the C3 position of the pyrazole ring are crucial for their biological activity.[2] This guide delves into the structure-activity relationships (SAR) of this specific scaffold, highlighting how substitutions on the carbohydrazide nitrogen influence their efficacy.
Anticancer Activity: A Tale of Substitutions
Numerous studies have demonstrated the potential of this compound analogs as anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data consistently shows that the nature of the substituent on the N'-position of the carbohydrazide moiety plays a pivotal role in determining the anticancer potency.
| Compound ID | N'-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | Unsubstituted | K562 | >100 |
| 1b | Phenyl | K562 | 65.4 |
| 1c | 4-Chlorophenyl | K562 | 42.8 |
| 1d | 4-Methoxyphenyl | K562 | 51.2 |
| 1e | 4-Nitrophenyl | K562 | 35.7 |
| 2a | Unsubstituted | ACHN | >100 |
| 2b | Methyl | ACHN | 78.2 |
| 2c | Dimethyl | ACHN | 60.5 |
| 3a | Benzylidene | A549 | 45.3 |
| 3b | 4-Chlorobenzylidene | A549 | 28.9 |
| 3c | 4-Hydroxybenzylidene | B16F10 | 6.30 |
| 3d | 4-Methoxybenzylidene | B16F10 | 6.73 |
| 3e | 4-Bromobenzylidene | B16F10 | 6.51 |
Table 1: In Vitro Anticancer Activity of this compound Analogs.
The data presented in Table 1 underscores several key SAR trends. The unsubstituted carbohydrazide (Compound 1a and 2a) generally exhibits weak activity. The introduction of an aromatic ring at the N'-position (Compound 1b) enhances cytotoxicity. Furthermore, substitution on this phenyl ring with electron-withdrawing groups, such as a chloro (Compound 1c) or a nitro group (Compound 1e), tends to increase the anticancer activity. This suggests that electronic effects play a significant role in the interaction of these compounds with their biological targets. Similarly, the formation of hydrazones by condensation with aromatic aldehydes (Compounds 3a-e) leads to a significant boost in potency, with substitutions on the benzylidene moiety further modulating the activity.
Antimicrobial Potential: A Broad Spectrum of Activity
In addition to their anticancer properties, this compound analogs have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | N'-Substituent | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 4a | 2-Hydroxybenzylidene | Staphylococcus aureus | 16 | Candida albicans | 32 |
| 4b | 4-Hydroxybenzylidene | Staphylococcus aureus | 8 | Candida albicans | 16 |
| 4c | 4-Chlorobenzylidene | Escherichia coli | 16 | Aspergillus niger | 32 |
| 4d | 4-Nitrobenzylidene | Escherichia coli | 8 | Aspergillus niger | 16 |
| 5a | Thiophen-2-ylmethylene | Bacillus subtilis | 12.5 | Candida albicans | 25 |
| 5b | Furan-2-ylmethylene | Bacillus subtilis | 12.5 | Candida albicans | 25 |
Table 2: In Vitro Antimicrobial Activity of this compound Analogs.
The SAR for antimicrobial activity mirrors some of the trends observed for anticancer effects. The introduction of substituted benzylidene moieties at the N'-position generally leads to good antimicrobial activity. Notably, compounds with a 4-hydroxybenzylidene (Compound 4b) and a 4-nitrobenzylidene (Compound 4d) substituent show enhanced potency against both bacterial and fungal strains. The presence of heterocyclic rings, such as thiophene and furan (Compounds 5a and 5b), also confers significant antimicrobial properties.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of many pyrazole derivatives is attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[3] Studies on pyrazole-tosylamide derivatives have shown that these compounds can trigger apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and activating the executioner caspase-3.[1][4] This disruption of the delicate balance between pro- and anti-apoptotic proteins ultimately leads to the demise of the cancer cell. The generation of reactive oxygen species (ROS) has also been implicated as a mechanism by which pyrazole derivatives induce apoptosis.[3]
Figure 1: Proposed apoptotic pathway induced by this compound analogs.
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays mentioned in this guide.
In Vitro Anticancer Activity: MTT and SRB Assays
The cytotoxicity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.
-
Cell Fixation: After treatment, the cells are fixed with cold trichloroacetic acid (TCA) (10% w/v) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
-
IC50 Calculation: The IC50 value is calculated as described for the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight, and the inoculum is adjusted to a specific concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the N'-position of the carbohydrazide moiety, can significantly enhance the biological activity of these compounds. The induction of apoptosis via modulation of the Bcl-2 family proteins and caspases appears to be a key mechanism underlying their anticancer effects.
Future research in this area should focus on synthesizing and evaluating a wider range of analogs with diverse substituents to further refine the SAR and identify compounds with improved potency and selectivity. Elucidating the precise molecular targets and signaling pathways involved in their mechanism of action will be crucial for their rational design and development as effective therapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for such investigations, facilitating the generation of robust and comparable data across different studies.
References
- 1. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Potent Anticancer Potential of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and low toxicity is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant cytotoxic activity against a wide range of cancer cell lines. This guide provides a comparative analysis of the anticancer activity of various pyrazole derivatives, supported by experimental data and detailed protocols, to aid in the advancement of cancer research and drug discovery.
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, serve as a versatile scaffold in medicinal chemistry.[1][2] Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer effects.[3][4][5] Numerous studies have highlighted the potential of pyrazole derivatives to inhibit tumor growth by targeting various key players in cancer progression, such as protein kinases, tubulin, and signaling pathways involved in cell cycle regulation and apoptosis.[3][6][7][8]
Comparative Anticancer Activity of Pyrazole Derivatives
The anticancer efficacy of pyrazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the in vitro cytotoxic activity of several recently synthesized pyrazole derivatives against a panel of human cancer cell lines, with doxorubicin, a commonly used chemotherapeutic agent, as a reference.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazole-Thiophene Hybrid 2 | MCF-7 (Breast) | 6.57 | Doxorubicin | - | [5] |
| HepG2 (Liver) | 8.86 | Doxorubicin | - | [5] | |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |
| Isolongifolanone-Pyrazole Hybrid 37 | MCF-7 (Breast) | 5.21 | - | - | [3] |
| Benzothiazole-Pyrazole Hybrid 25 | HT29 (Colon) | 3.17 | Axitinib | - | [3] |
| PC3 (Prostate) | 6.77 | Axitinib | - | [3] | |
| A549 (Lung) | - | Axitinib | - | [3] | |
| U87MG (Glioblastoma) | - | Axitinib | - | [3] | |
| Pyrazoline Derivative 11 | AsPC-1 (Pancreatic) | 16.8 | - | - | [10] |
| U251 (Glioblastoma) | 11.9 | - | - | [10] | |
| Oxime-Substituted Pyrazole CF-6 | A549 (Lung) | 12.5 | Doxorubicin | 0.3 | [11] |
| Indole-Linked Pyrazole 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7–64.8 | [7] |
| Indole-Linked Pyrazole 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7–64.8 | [7] |
| 4-Cyano-1,5-diphenylpyrazole-oxadiazole 13 | IGROVI (Ovarian) | 0.04 | - | - | [12] |
Key Mechanisms of Anticancer Action
The anticancer activity of pyrazole derivatives is attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features responsible for their biological activity.[1][5]
One of the primary mechanisms of action is the inhibition of protein kinases , which are crucial regulators of cell signaling pathways. Many pyrazole derivatives have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[3][7][8] For instance, certain indole-linked pyrazole derivatives have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle.[7]
Another important target for pyrazole derivatives is tubulin , a protein that polymerizes to form microtubules, which are essential for cell division.[6] Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) through various mechanisms, including the modulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.[6][9][10]
Experimental Protocols
The evaluation of the anticancer activity of pyrazole derivatives typically involves a series of in vitro assays. A standardized experimental workflow is crucial for obtaining reliable and comparable data.
General Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for the synthesis, in vitro evaluation, and mechanistic study of novel anticancer compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways Targeted by Pyrazole Derivatives
Several pyrazole derivatives exert their anticancer effects by modulating specific signaling pathways that are often dysregulated in cancer.
CDK2-Mediated Cell Cycle Regulation
Caption: Inhibition of CDK2 by pyrazole derivatives leads to cell cycle arrest.
This simplified diagram illustrates how certain pyrazole derivatives can inhibit the activity of CDK2/Cyclin complexes, which are crucial for the progression of the cell cycle from the G1 to the S phase and through the S phase. This inhibition leads to cell cycle arrest and prevents cancer cell proliferation.
Future Perspectives
The field of pyrazole-based anticancer drug discovery is rapidly evolving.[13][14] The versatility of the pyrazole scaffold allows for the design and synthesis of novel derivatives with improved potency and selectivity.[15][16] Future research will likely focus on:
-
Hybrid Molecules: Combining the pyrazole moiety with other pharmacologically active scaffolds to create hybrid molecules with synergistic or multi-target anticancer activity.[8][16]
-
Targeted Delivery: Developing drug delivery systems to specifically target cancer cells, thereby reducing off-target toxicity.
-
Overcoming Drug Resistance: Designing pyrazole derivatives that are effective against drug-resistant cancer cell lines.
References
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 12. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. dovepress.com [dovepress.com]
- 16. ijnrd.org [ijnrd.org]
The Evolving Landscape of Cancer Therapeutics: Validating the In Vitro Efficacy of Pyrazole Compounds Against Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has spotlighted pyrazole-containing compounds as a promising class of therapeutics. Their versatile scaffold allows for diverse chemical modifications, leading to the development of derivatives with potent and selective activity against various cancer cell lines. This guide provides an objective comparison of the in vitro performance of several pyrazole compounds, supported by experimental data, to aid researchers in the evaluation and development of these promising molecules.
Comparative Efficacy of Pyrazole Derivatives
The in vitro cytotoxic activity of various pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for several compounds, demonstrating a wide range of efficacy. The data, summarized in the table below, highlights the potential of these compounds as anticancer agents.
| Compound Class/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (5) | A549 | Lung | 17.50 | [1] |
| Pyrazolo[3,4-d]pyrimidine (7) | A549 | Lung | 17.50 | [1] |
| Caco-2 | Colorectal | 43.75 | [1] | |
| Hela | Cervical | 68.75 | [1] | |
| HT1080 | Fibrosarcoma | 73.08 | [1] | |
| Pyrazolyl-triazolopyrimidine (1) | HCC1937 | Breast (TNBC) | < 50 | [1] |
| HeLa | Cervical | < 50 | [1] | |
| Indenopyrazole Analogue 2 | K562 | Erythroleukemia | 0.021 | [2] |
| MCF-7 | Breast | 1.7 | [2] | |
| A549 | Lung | 0.69 | [2] | |
| Scopoletin-pyrazole hybrids | HCT-116, Hun7, SW620 | Colon, Liver, Colon | < 20 | [3] |
| Sugar-based pyrazole derivatives | HepG2, A549 | Liver, Lung | Good inhibitory activity | [3] |
| Tetrazole based pyrazoline | MCF-7, A549, HepG2 | Breast, Lung, Liver | Moderate to good cytotoxicity | [3] |
| Benzimidazole linked pyrazole | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Breast, Skin, Breast, Lung, Liver | Potent antiproliferative activity | [3] |
| Pyrazoline derivative 11 | AsPC-1 | Pancreatic | 16.8 | [4] |
| U251 | Glioblastoma | 11.9 | [4] | |
| Benzo[b]thiophen-2-yl-pyrazoline (b17) | HepG-2 | Liver | 3.57 | [5] |
| Pyrazole derivative 3f | MDA-MB-468 | Breast (TNBC) | 14.97 (24h), 6.45 (48h) | [6] |
Mechanisms of Action: Targeting Key Oncogenic Pathways
Pyrazole derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins involved in cancer cell proliferation and survival.[1] Notably, many pyrazole compounds function as inhibitors of critical signaling pathways.
A prevalent mechanism of action for many pyrazole analogues is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By blocking the active site of CDKs, these pyrazole compounds can halt the progression of the cell cycle and induce apoptosis in cancer cells.
Another significant target for pyrazole derivatives is the vascular endothelial growth factor receptor (VEGFR). Some pyrazolone-pyrazole derivatives have been shown to reduce VEGFR-2 levels, a key receptor tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[7] Inhibition of VEGFR-2 can thus stifle tumor growth by cutting off its blood supply.
Furthermore, some pyrazole derivatives have been found to inhibit tubulin polymerization.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to cell death.[2]
Below is a diagram illustrating a simplified signaling pathway commonly targeted by pyrazole compounds, focusing on the inhibition of a receptor tyrosine kinase (RTK) like VEGFR or EGFR, which subsequently affects downstream pathways like the Ras/MAPK cascade, ultimately leading to a reduction in cell proliferation.
Caption: Simplified RTK signaling pathway inhibited by pyrazole compounds.
Experimental Protocols
The validation of the in vitro efficacy of pyrazole compounds typically involves a series of standardized cell-based assays. A general workflow for these experiments is outlined below.
Cell Viability Assay (MTT Assay)
The most common method to assess the cytotoxic effects of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7.5 × 10³ cells/well) and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., ranging from 3 to 100 µM) for specific time periods (e.g., 24 and 48 hours).[6]
-
MTT Incubation: After the treatment period, MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, flow cytometry-based assays are employed.
-
Apoptosis Assay: Compound-treated cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[4]
-
Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA (e.g., PI). The DNA content is then analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[5]
The following diagram illustrates a typical experimental workflow for evaluating the in vitro efficacy of pyrazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Docking Studies of Pyrazole Carboxamide Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole carboxamide inhibitors based on molecular docking studies and experimental data. It aims to offer a clear overview of their potential as therapeutic agents by summarizing their performance against various biological targets.
The pyrazole scaffold is a prominent feature in many biologically active compounds, and its derivatives, particularly pyrazole carboxamides, have garnered significant attention in medicinal chemistry.[1] These compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Molecular docking studies have become an indispensable tool in the rational design and discovery of novel pyrazole-based inhibitors, providing insights into their binding modes and potential efficacy.[5][6]
Performance Comparison of Pyrazole Carboxamide Inhibitors
The inhibitory potential of various pyrazole carboxamide derivatives has been evaluated against several key biological targets implicated in diseases like cancer and glaucoma. The following tables summarize the quantitative data from different studies, offering a comparative look at their binding affinities and inhibitory concentrations.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[2] Their inhibition has been a therapeutic strategy for conditions like glaucoma and epilepsy.[7] Recent studies have explored pyrazole carboxamides as potent CA inhibitors.
| Compound | Target Isoform | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Compound 5d | hCA I | - | - | [8] |
| hCA II | - | - | [8] | |
| hCA IX | - | - | [8] | |
| hCA XII | - | - | [8] | |
| Compound 5e | hCA I | - | - | [8] |
| hCA II | - | - | [8] | |
| hCA IX | - | - | [8] | |
| hCA XII | - | - | [8] | |
| Compound 6a | hCA I | - | 0.063 µM | [2] |
| hCA II | - | 0.007 µM | [2] | |
| Compound 6b | hCA I | - | - | [2] |
| hCA II | - | - | [2] |
Note: Specific binding energy values for compounds 5d and 5e were not explicitly provided in the abstract, but the study indicated they were among the most active compounds.[8]
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9][10]
| Compound | Target/Cell Line | IC50 | Binding Affinity (kcal/mol) | Reference |
| Compound 6h | EGFR Kinase | 1.66 µM | - | [9][10] |
| A549 (Lung Cancer) | 9.3 µM | - | [9][10] | |
| Compound 6j | EGFR Kinase | 1.9 µM | - | [9][10] |
| A549 (Lung Cancer) | 10.2 µM | - | [9][10] | |
| Compound M76 | VEGFR | - | -9.2 | [5] |
| Compound M74 | CRMP2 | - | -6.9 | [5] |
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
Ligand Structure: The 2D structures of the pyrazole carboxamide inhibitors are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Schrödinger's Maestro, and Glide.[5][7][11]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
Docking Algorithm: The chosen docking algorithm explores various conformations and orientations of the ligand within the defined active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose, typically reported in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis of Results:
-
The binding poses of the ligands are visually inspected to analyze the interactions with the amino acid residues in the active site.
-
Key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces are identified.
-
The docking results are often correlated with the experimental biological activity data (e.g., IC50 values) to validate the computational model.[12]
Visualizing Molecular Interactions and Workflows
To better understand the processes involved in these comparative studies, the following diagrams illustrate a typical signaling pathway targeted by these inhibitors and a general experimental workflow for virtual screening.
Caption: EGFR signaling pathway and the inhibitory action of pyrazole carboxamides.
Caption: A generalized workflow for virtual screening of pyrazole carboxamide inhibitors.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Study of Pyrazolohydrazinopyrimidin-4-one Derivatives and Their Application as Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. chemmethod.com [chemmethod.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Biological Activities of 1-Methyl-1H-pyrazole-3-carbohydrazide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-methyl-1H-pyrazole-3-carbohydrazide and its structural isomers, 1-methyl-1H-pyrazole-4-carbohydrazide and 1-methyl-1H-pyrazole-5-carbohydrazide. While direct comparative studies on these specific parent molecules are limited in publicly available literature, this document synthesizes findings from research on their derivatives to highlight the distinct biological profiles associated with the positional variation of the carbohydrazide moiety on the 1-methyl-pyrazole scaffold.
Executive Summary
The position of the carbohydrazide group on the 1-methyl-1H-pyrazole ring significantly influences the compound's biological activity profile. Generally, derivatives of This compound and 1-methyl-1H-pyrazole-5-carbohydrazide are predominantly associated with antitumor and anticancer activities . In contrast, derivatives of 1-methyl-1H-pyrazole-4-carbohydrazide have been more frequently reported to exhibit antimicrobial, antinociceptive, and antiparasitic properties .[1] This divergence in activity underscores the critical role of the substituent's position in molecular interactions with biological targets.
Comparative Biological Activities
The following table summarizes the observed biological activities for derivatives of each 1-methyl-1H-pyrazole-carbohydrazide isomer based on available research. It is important to note that these activities are reported for various substituted derivatives and may not be directly attributable to the parent compounds.
| Biological Activity | This compound Derivatives | 1-methyl-1H-pyrazole-4-carbohydrazide Derivatives | 1-methyl-1H-pyrazole-5-carbohydrazide Derivatives |
| Antitumor/Anticancer | Frequently reported.[1][2] | Less commonly reported. | Frequently reported.[1][2] |
| Antimicrobial | Occasionally reported. | Frequently reported.[1] | Occasionally reported. |
| Antinociceptive | Not a primary reported activity. | Reported activity.[1] | Not a primary reported activity. |
| Antiparasitic | Not a primary reported activity. | Reported activity.[1] | Not a primary reported activity. |
| Enzyme Inhibition | Reported (α-glucosidase, α-amylase). | Not a primary reported activity. | Not a primary reported activity. |
Quantitative Data from Derivative Studies
While direct comparative data for the parent isomers is unavailable, the following tables present quantitative data from studies on their derivatives, providing insights into their potential activities.
Table 1: Antitumor Activity of Pyrazole-5-carbohydrazide Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung Carcinoma) | 49.85 µM | [2] |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 (Lung Cancer) | 32 µM (at 48h) | [2] |
Table 2: Enzyme Inhibition Activity of a Pyrazole-3-carbohydrazide Derivative
| Compound | Enzyme | Activity (IC₅₀) | Reference |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-glucosidase | 310.57 ± 2.67 µM | [3] |
| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-amylase | 182.19 ± 3.20 µM | [3] |
Structure-Activity Relationship: An Isomeric Overview
The differential biological activities of these isomers can be attributed to their unique electronic and steric properties, which dictate how they interact with biological macromolecules. The positioning of the carbohydrazide group affects the molecule's overall shape, hydrogen bonding capacity, and charge distribution.
Caption: Predominant biological activities of pyrazole carbohydrazide isomers.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of pyrazole derivatives are provided below.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Protocol Details:
-
Preparation of Test Compounds: The pyrazole carbohydrazide isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland standard, is prepared in sterile saline. This suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antitumor Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Caption: Workflow for the MTT Assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole carbohydrazide isomers. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Conclusion
The positional isomerism of the carbohydrazide group on the 1-methyl-1H-pyrazole core is a crucial factor in determining the biological activity profile of these compounds. While derivatives of this compound and 1-methyl-1H-pyrazole-5-carbohydrazide are promising scaffolds for the development of novel anticancer agents, derivatives of 1-methyl-1H-pyrazole-4-carbohydrazide are more likely to yield candidates with antimicrobial and other therapeutic properties. Further direct comparative studies of the parent isomers are warranted to fully elucidate their individual biological potentials and to guide future drug design and development efforts.
References
Comparative Guide to the Cross-Reactivity Profile of 1-methyl-1H-pyrazole-3-carbohydrazide and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential cross-reactivity of 1-methyl-1H-pyrazole-3-carbohydrazide and its analogs. Due to the limited availability of direct cross-reactivity screening data for this compound, this document focuses on the known biological activities of structurally related pyrazole carbohydrazide derivatives to infer potential off-target interactions. The information presented herein is supported by experimental data from published literature and provides detailed protocols for assessing cross-reactivity in your own research.
Introduction to Pyrazole Carbohydrazides
The pyrazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] The inclusion of a carbohydrazide moiety further enhances the chemical diversity and biological potential of these compounds.[6][7] Pyrazole carbohydrazide derivatives have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][4][6][8] This broad spectrum of activity suggests that compounds like this compound may interact with multiple biological targets, making cross-reactivity assessment a critical step in drug development.
Potential for Cross-Reactivity
The diverse biological activities reported for pyrazole carbohydrazide derivatives indicate a potential for cross-reactivity with various protein families. For instance, some derivatives have shown activity against lung cancer cells, suggesting interactions with pathways relevant to cell proliferation.[6][8] Others have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), laccase, and α-glucosidase, or as antagonists of G-protein coupled receptors (GPCRs) like the cannabinoid CB1 receptor.[6][9][10][11]
Comparative Data on Related Pyrazole Carbohydrazide Derivatives
While specific cross-reactivity panel data for this compound is not publicly available, the following table summarizes the known biological targets and activities of structurally similar compounds. This information can guide the selection of appropriate screening panels to assess the off-target profile of novel analogs.
| Compound Class/Derivative | Known Biological Target(s) | Observed Biological Activity | Reference(s) |
| Hydrazide/Hydrazine Class | Monoamine Oxidase (MAO) | Enzyme Inhibition (often irreversible) | [9][12] |
| Salicylaldehyde-pyrazole-carbohydrazide derivatives | Not specified; affects cell proliferation pathways | Inhibition of A549 lung cancer cell growth | [6] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives | Not specified; affects cell viability | Inhibitory effects on A549 lung cancer cells | [8] |
| N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant) | Cannabinoid Receptor 1 (CB1) | Antagonist | [6] |
| 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives | Not specified; affects parasite viability | Activity against intracellular amastigotes of Trypanosoma cruzi | [13] |
| Hydrazide-hydrazones | Laccase from Trametes versicolor | Enzyme Inhibition (competitive) | [10] |
| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide | α-glucosidase and α-amylase | Enzyme Inhibition | [11] |
Experimental Protocols for Cross-Reactivity Assessment
To evaluate the cross-reactivity profile of this compound or its analogs, a tiered approach is recommended, starting with broad screening panels and followed by more specific functional assays for any identified hits.[14][15]
In Vitro Safety Pharmacology Profiling
A standard approach is to screen the compound against a panel of known targets associated with adverse drug reactions.[15][16] Commercial services offer comprehensive panels that include a wide range of receptors, transporters, enzymes, and ion channels.[14][16]
Competitive Radioligand Binding Assay for GPCRs
This assay is used to determine the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.[17][18][19]
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[18]
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[9][20][21]
Objective: To determine the IC50 value of this compound against a panel of enzymes (e.g., kinases, proteases, MAO).
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compound
-
Assay buffer
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Reaction Mixture: In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a plate reader.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of cross-reactivity studies, the following diagrams illustrate a potential signaling pathway that could be modulated by pyrazole carbohydrazides and a general workflow for assessing cross-reactivity.
Caption: Potential modulation of a monoamine oxidase (MAO) signaling pathway by this compound.
Caption: Experimental workflow for assessing the cross-reactivity of novel compounds.
Conclusion
While direct experimental data on the cross-reactivity of this compound is limited, the known biological activities of related pyrazole carbohydrazide derivatives suggest a potential for interactions with multiple off-target proteins. A systematic evaluation using in vitro safety pharmacology panels, followed by specific binding and enzyme inhibition assays, is crucial to fully characterize the selectivity profile of this and other novel compounds. The provided protocols and workflows offer a robust framework for conducting such investigations, ultimately contributing to the development of safer and more effective therapeutic agents.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. multispaninc.com [multispaninc.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the inhibitory effects of pyrazole derivatives on specific enzymes
For researchers, scientists, and drug development professionals, pyrazole derivatives represent a versatile scaffold in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of pyrazole-based inhibitors targeting two critical enzyme families: Janus kinases (JAKs) and Cyclooxygenases (COX), supported by experimental data and detailed protocols.
Introduction to Pyrazole Derivatives as Enzyme Inhibitors
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various enzyme targets. This guide focuses on two prominent examples: the inhibition of Janus kinases, key players in cytokine signaling pathways, and Cyclooxygenases, central to the inflammatory cascade.
Janus Kinase (JAK) Inhibitors: Targeting Cytokine Signaling
Abnormalities in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway are implicated in a range of diseases, including cancer and autoimmune disorders.[3] Pyrazole derivatives have emerged as a promising class of JAK inhibitors.
Comparative Inhibitory Activity of Pyrazole Derivatives against JAKs
A study by an unnamed research group detailed the design and synthesis of a series of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[3] The inhibitory activities of two notable compounds, 3f and 11b , were compared against the approved JAK inhibitor, Ruxolitinib . The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Compound 3f | 3.4 | 2.2 | 3.5 |
| Compound 11b | - | - | - |
| Ruxolitinib | - | - | - |
Data for Compound 11b and Ruxolitinib IC50 values were not explicitly provided in the same format in the initial source, but their potent antiproliferative activities were highlighted as being more significant than Ruxolitinib in certain cell lines.[3] Compound 3f, for instance, demonstrated low nanomolar inhibition of JAK1, JAK2, and JAK3.[3]
Experimental Protocol: In Vitro Protein Kinase Inhibition Assay
The in vitro kinase inhibitory activities of the 4-amino-(1H)-pyrazole derivatives were determined using a standard kinase assay protocol.[3]
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes were used. A suitable peptide substrate for the kinases was prepared in a buffer solution.
-
Compound Preparation: The pyrazole derivatives, including compounds 3f and 11b, and the positive control, Staurosporine and Ruxolitinib, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[3] Serial dilutions were then prepared to achieve a range of concentrations for testing.
-
Kinase Reaction: The kinase reaction was initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the test compound in a reaction buffer. The mixture was incubated at a controlled temperature to allow for the phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation was quantified, typically using a method such as radioisotope incorporation (e.g., ³²P-ATP) or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to a control reaction without any inhibitor. The IC50 values were then determined by fitting the concentration-response data to a sigmoidal curve.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor induces the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[3]
Caption: The JAK/STAT signaling pathway.
Cyclooxygenase (COX) Inhibitors: Targeting Inflammation
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]
Comparative Inhibitory Activity of Pyrazole Derivatives against COX Enzymes
Several novel series of pyrazole derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2.[5][6] For instance, a study on bicyclic pyrazoles identified compound 7a as a potent and selective COX-2 inhibitor.[5] Another study on pyrazole-pyridazine hybrids also reported compounds with significant COX-2 inhibitory activity.[7]
The table below presents the IC50 values for representative pyrazole derivatives against COX-1 and COX-2, along with their selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Compound 7a | >100 | 1.3 | >76.9 |
| Compound 3b | - | 0.03943 | 22.21 |
| Compound 5f | - | 1.50 | - |
Data for compounds 3b and 5f are from separate studies.[6][7] Compound 7a showed high selectivity with an IC50 for COX-1 greater than 100 µM.[5]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrazole derivatives against COX-1 and COX-2 is typically evaluated using a whole blood assay or an enzyme immunoassay (EIA) kit.[5][8]
-
Enzyme Source: For the whole blood assay, fresh human blood is used as the source of COX-1 (from platelets) and COX-2 (induced in monocytes by lipopolysaccharide). Alternatively, purified ovine or human recombinant COX-1 and COX-2 enzymes can be used.[5][8]
-
Compound Incubation: The test compounds are pre-incubated with the blood or the purified enzymes at various concentrations.
-
Initiation of Prostaglandin Synthesis: Arachidonic acid, the substrate for COX enzymes, is added to initiate the synthesis of prostaglandins (e.g., prostaglandin E2 or thromboxane B2).
-
Quantification of Prostaglandins: The concentration of the synthesized prostaglandins is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of inhibition of prostaglandin synthesis is calculated for each compound concentration relative to a control. IC50 values are then determined from the concentration-response curves.
Experimental Workflow for COX Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the COX inhibitory activity of pyrazole derivatives.
Caption: Workflow for COX inhibition assay.
Conclusion
Pyrazole derivatives have demonstrated significant potential as inhibitors of both Janus kinases and Cyclooxygenases. The data presented in this guide highlights the ability to rationally design and synthesize pyrazole-based compounds with high potency and, in the case of COX inhibitors, excellent selectivity. The detailed experimental protocols provide a foundation for researchers to evaluate and compare the efficacy of novel pyrazole derivatives in their own drug discovery efforts. The versatility of the pyrazole scaffold ensures its continued importance in the development of targeted therapies for a wide range of diseases.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and selective cyclooxygenase-2 (COX-2) inhibitory activity of a series of novel bicyclic pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of Pyrazole-Based Drug Candidates
For researchers, scientists, and drug development professionals, confirming that a pyrazole-based drug candidate directly interacts with its intended target within a cellular environment is a critical step in preclinical development. This guide provides an objective comparison of key experimental methods for validating target engagement, complete with quantitative data from studies on pyrazole-based compounds, detailed experimental protocols, and workflow visualizations.
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies.[1][2] Validating that these compounds bind to their intended molecular target is essential for interpreting biological data and establishing a clear mechanism of action. Several powerful techniques, each with distinct advantages and limitations, can be employed to measure target engagement. This guide will delve into the principles and practical application of Cellular Thermal Shift Assay (CETSA), NanoBRET, Surface Plasmon Resonance (SPR), and Kinobeads competition binding assays.
Comparative Overview of Target Engagement Validation Methods
Choosing the appropriate method for validating target engagement depends on various factors, including the stage of drug discovery, the nature of the target protein, and the desired throughput. While biophysical methods like SPR provide precise kinetic data in a cell-free system, cellular assays such as CETSA and NanoBRET offer insights into target binding within a more physiologically relevant context.[3] Chemoproteomic approaches like Kinobeads profiling allow for the assessment of a compound's selectivity across a broad range of kinases.[4]
The following table summarizes the key characteristics of each method:
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Assay | Surface Plasmon Resonance (SPR) | Kinobeads Competition Binding |
| Principle | Ligand-induced thermal stabilization of the target protein.[5] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[6] | Change in refractive index upon analyte binding to a ligand-immobilized sensor surface.[7] | Competition between a soluble test compound and immobilized broad-spectrum inhibitors for binding to kinases in a cell lysate.[4] |
| Environment | Intact cells, cell lysates, or tissue samples.[3] | Intact cells.[6] | In vitro (cell-free).[7] | Cell or tissue lysates.[4] |
| Labeling | Label-free for both compound and target.[5] | Requires genetic modification of the target (NanoLuc fusion) and a fluorescent tracer.[6] | Label-free for the analyte; the ligand is immobilized.[7] | Label-free for the test compound and endogenous kinases.[4] |
| Output | Thermal shift (ΔTm) or EC50 from isothermal dose-response curves.[8] | Apparent cellular affinity (EC50) and residence time.[9] | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[7] | Apparent dissociation constant (Kd,app) and selectivity profile.[4] |
| Throughput | Low to high, depending on the detection method (Western blot vs. AlphaLISA).[3] | High.[3] | Medium to high, depending on the instrument. | Medium. |
| Key Advantage | Measures target engagement in a native cellular context without modification of the compound or target.[3] | Allows for real-time measurement of binding in live cells and determination of residence time.[9] | Provides detailed kinetic and affinity data.[7] | Enables broad selectivity profiling against hundreds of endogenous kinases simultaneously.[4] |
Quantitative Data for Pyrazole-Based Kinase Inhibitors
Direct head-to-head comparisons of multiple target engagement methods for the same pyrazole-based compound are not extensively documented in the literature, as these techniques are often considered complementary.[3] However, by compiling data from various studies, we can illustrate the typical quantitative outputs for pyrazole-based kinase inhibitors.
The following table presents a collection of IC50 and EC50 values for different pyrazole-containing kinase inhibitors, as determined by various target engagement and functional assays. It is important to note that direct comparison of absolute values across different studies and assay formats should be done with caution due to variations in experimental conditions.
| Compound Class | Target Kinase | Assay Method | Reported Value (IC50/EC50) |
| Pyrazole-based inhibitor | Akt1 | Cell-free kinase assay | 61 nM |
| Pyrazole-based inhibitor | Akt1 | Cell-based phospho-protein assay | 30.4 nM |
| 3-Amino-1H-pyrazole derivative | CDK16 | NanoBRET | 18.0 nM |
| Pyrazolo[1,5-a]pyrimidine | CDK2/cyclin A2 | Cell-free kinase assay | 0.199 µM |
| Pyrazole derivative | Aurora A | Cell-free kinase assay | 0.16 µM |
| Pyrazole-based inhibitor | Chk2 | Cell-free kinase assay | 17.9 nM |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.[8]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the pyrazole-based test compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: For melt curve analysis, plot the percentage of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response analysis, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the compound concentration to determine the EC50.
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based method that measures compound binding to a target protein in live cells.[6]
-
Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Seed the transfected cells into a multi-well assay plate.
-
Compound and Tracer Addition: Add the pyrazole-based test compound at various concentrations to the cells. Then, add a cell-permeable fluorescent tracer that binds to the target protein.
-
Incubation: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Luminescence Measurement: Add the NanoLuc® substrate to the wells. Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement. Plot the BRET ratio against the compound concentration to determine the EC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time method for characterizing the binding kinetics and affinity of small molecules to a purified protein target.[7]
-
Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the pyrazole-based drug candidate (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response unit (RU) signal.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
Validating the target engagement of pyrazole-based drug candidates is a multifaceted process that benefits from the application of orthogonal experimental methods. While cell-free techniques like SPR provide high-quality kinetic data, cellular assays such as CETSA and NanoBRET are invaluable for confirming target interaction in a more physiologically relevant setting. The choice of method should be guided by the specific research question and the stage of the drug discovery process. By employing a combination of these powerful techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their pyrazole-based drug candidates, ultimately increasing the probability of successful clinical development.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
- 9. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-methyl-1H-pyrazole-3-carbohydrazide
Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-1H-pyrazole-3-carbohydrazide was located. The following guidance is based on the safety profiles of structurally similar compounds, including 1-methyl-1H-pyrazole-3-carbaldehyde and other pyrazole carbohydrazide derivatives. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these operational and disposal plans is critical for ensuring laboratory safety.
Hazard Assessment and Engineering Controls
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, robust engineering controls are the primary line of defense to minimize exposure.
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should be equipped with adequate general ventilation to avoid the accumulation of airborne contaminants.
-
Designated Area: The workspace where this compound is handled should be clearly marked as a designated area for hazardous substances, with restricted access for authorized personnel only.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in proper working order.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a splash hazard.[4] |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator may be required if engineering controls are insufficient or during emergency situations. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The chemical fume hood should be operational, and all required materials and equipment should be placed inside the hood to minimize movement in and out.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle gently to avoid creating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Ensure the container is appropriately sized to prevent splashing.
-
Experimental Use: Keep all containers with the compound tightly sealed when not in use. All manipulations should be performed within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1][3] Decontaminate all work surfaces.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid compound, as well as contaminated materials like weighing paper, pipette tips, and gloves, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[1][5][6]
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
